3,3-Dimethyl-1-butanol

Catalog No.
S601054
CAS No.
624-95-3
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-1-butanol

CAS Number

624-95-3

Product Name

3,3-Dimethyl-1-butanol

IUPAC Name

3,3-dimethylbutan-1-ol

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3

InChI Key

DUXCSEISVMREAX-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,3-dimethyl-1-butanol, 3,3-dimethylbutan-1-ol

Canonical SMILES

CC(C)(C)CCO

The exact mass of the compound 3,3-Dimethyl-1-butanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54158. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile and Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifiers and physical properties of 3,3-Dimethyl-1-butanol.

Property Value / Description
Chemical Name 3,3-Dimethylbutan-1-ol (IUPAC); also known as Neohexanol [1] [2]
CAS Registry Number 624-95-3 [1] [3]
Molecular Formula C6H14O [1] [2] [3]
Molecular Weight 102.17 g·mol⁻¹ [1] [2]
Physical Form Colorless liquid [1]
Melting Point -60 °C (-76 °F) [1] [2]
Boiling Point 143 °C (289 °F) [1] [2]
Density 0.844 g/mL at 25 °C [1] [2]
Flash Point 118 °F (48 °C) [1]
Water Solubility Slightly soluble [1]

Synthesis and Production Methods

Industrial preparation of DMB focuses on efficiency, yield, and purity. The following diagram illustrates a common Grignard-based synthesis workflow.

DMB_synthesis Neopentyl_halide Neopentyl Halide (e.g., 1-chloro-2,2-dimethylpropane) Grignard_Reaction Grignard Reaction (Ether solvent, e.g., THF) Neopentyl_halide->Grignard_Reaction Magnesium Magnesium (Mg) Magnesium->Grignard_Reaction Formaldehyde Gaseous Formaldehyde Formaldehyde->Grignard_Reaction Intermediate Grignard Adduct Grignard_Reaction->Intermediate Hydrolysis Hydrolysis (Acidic Conditions) Intermediate->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Extraction Extraction & Purification Crude_Product->Extraction Final_Product Pure this compound Extraction->Final_Product

Synthesis workflow for this compound via Grignard reaction [4].

A prominent method involves a Grignard reaction between a neopentyl halide and magnesium, followed by reaction with gaseous formaldehyde and acid hydrolysis [4]. This approach improves yield and purity while reducing side reactions and simplifying post-processing compared to older methods [4] [5].

Biological Activity and Research Applications

DMB is not just a synthetic intermediate; it has significant biological activity. It was initially investigated as a structural analog of choline that could inhibit gut microbial trimethylamine (TMA) production, thereby reducing plasma levels of the pro-inflammatory metabolite trimethylamine-N-oxide (TMAO) [2].

However, a 2025 study revealed a more complex mechanism. In a collagen-induced arthritis (CIA) mouse model, DMB treatment reduced arthritis severity by over 50%, but this effect was independent of TMAO inhibition [6] [7]. Researchers identified a novel host-derived metabolite, 3,3-dimethylbutyric acid (DMBut), and found that both DMB and DMBut likely confer protection by directly modulating pro-inflammatory cytokine secretion from macrophages [6] [7].

Key areas of research include:

  • Rheumatoid Arthritis: Demonstrates efficacy in ameliorating collagen-induced arthritis in mice through direct immunomodulatory effects [6] [7].
  • Cardiovascular Disease: Attenuates cardiac remodeling in pressure-overload-induced heart failure mice and inhibits atherosclerosis development in animal models [2] [3].
  • Gut-Brain Axis: Repeated exposure has been shown to alter social dominance in adult mice, suggesting a link between its metabolism, the gut microbiome, and complex social behaviors [8].
  • Safety Profile: Studies indicate no evidence of toxicity from chronic (16-week) DMB exposure in mice [2].

Commercial Availability and Pricing

DMB is available from various chemical suppliers primarily for research purposes. The table below provides representative pricing examples.

Supplier Product Number Purity Pack Size Price (USD)
Sigma-Aldrich 183105 98% 10g $132.05 [1]
Sigma-Aldrich 183105 98% 50g $349.60 [1]
TCI Chemicals D1333 >95.0% 5mL $36.00 [1]
TCI Chemicals D1333 >95.0% 25mL $114.00 [1]
Santa Cruz Biotechnology sc-238631 - 10g $86.00 [3]
Santa Cruz Biotechnology sc-238631A - 50g $329.00 [3]

Key Takeaways for Researchers

  • Versatile Compound: DMB is both a valuable chemical building block, particularly for the synthesis of Neotame, and a molecule with intriguing biological activity [1] [2].
  • Novel Mechanism: Recent research points towards a direct immunomodulatory mechanism via its metabolite DMBut, moving beyond the initial TMAO-inhibition hypothesis [6] [7].
  • Therapeutic Potential: Its efficacy in animal models of inflammatory diseases like arthritis and heart failure makes it a compelling candidate for further therapeutic development [6] [3].

References

DMB's Mechanism of Action as a Choline Analog

Author: Smolecule Technical Support Team. Date: February 2026

DMB is a structural analog of choline where the nitrogen atom is replaced by a carbon [1]. It non-lethally inhibits the microbial enzyme choline TMA-lyase (CutC), which is responsible for cleaving dietary choline into TMA and acetaldehyde [1]. This mechanism is visualized below.

G Choline Choline CutC CutC Choline->CutC Gut Microbial Conversion TMA TMA FMO3 FMO3 TMA->FMO3 Hepatic Oxidation TMAO TMAO DMB DMB DMB->CutC Inhibits CutC->TMA Produces FMO3->TMAO Produces

DMB inhibits gut microbial CutC enzyme to block TMA and TMAO production.

DMB does not affect bacterial growth or choline uptake but acts as a competitive inhibitor of the CutC enzyme [1]. By reducing TMA production, DMB subsequently lowers levels of TMAO, a metabolite linked to increased risk of cardiovascular diseases [1].

Quantitative Inhibitory Profile of DMB

The table below summarizes key experimental data on DMB's inhibitory effects.

Experimental Model Key Finding Reported IC₅₀/Value Contextual Notes
In vitro TMA lyase inhibition (recombinant CutC/D from P. mirabilis) [1] Inhibition of choline TMA-lyase activity ~10 µM Primary enzymatic target
Ex vivo TMA production (live P. mirabilis) [1] Inhibition of TMA formation from choline in bacterial culture Significant reduction Confirms action in live microbes
In vivo TMAO reduction (Apoe⁻/⁻ mice on high choline diet) [1] Reduction in plasma TMAO levels Significant reduction Therapeutic effect demonstrated
In vivo Atherosclerosis (Apoe⁻/⁻ mice) [1] Inhibition of atherosclerotic lesion development Significant reduction Final pathophysiological outcome

DMB in Comparison with Other Inhibitors

DMB is one of several investigated inhibitors; the table below compares it with other compounds.

Inhibitor Proposed Mechanism Reported Potency (IC₅₀) Key Characteristics
DMB [1] Competitive inhibitor of CutC ~10 µM (recombinant system) Non-lethal to microbes; found in some oils and wines
Iodomethylcholine (IMC) [2] Mechanism-based inhibitor of CutC Not specified in results Covalently targets the enzyme
Betaine Aldehyde (BA) [2] Covalent, reversible inhibitor (forms thiohemiacetal with CutC-Cys489) 26 µM (in vitro) Identified via screening a focused library
Cyclic Choline Analog (Compound 6) [2] Competitive, mechanism-based inhibitor 2.9 µM (in vitro) Conformationally constrained; high potency

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are summaries of the core methodologies used in the studies.

Protocol 1: Assessing Inhibition of Microbial TMA Production In Vitro

This method is used to screen compounds for their ability to inhibit TMA production from choline by live bacteria [1].

  • Microbial Culture: Use a choline-metabolizing strain like Proteus mirabilis or E. coli engineered to express the cutC/D genes. Grow cultures anaerobically to the desired phase [1].
  • Inhibition Assay: Incubate the bacterial culture with a fixed concentration of choline substrate and the compound of interest (e.g., DMB). Include controls with choline only (positive control) and without choline (negative control) [1].
  • TMA Quantification: After incubation, measure TMA in the culture headspace or supernatant using gas chromatography-mass spectrometry (GC-MS). Stable isotope-labeled d9-choline can be used as a substrate to track its conversion to d9-TMA specifically [1].
  • Data Analysis: Calculate the percentage inhibition of TMA production relative to the positive control. Determine IC₅₀ values by testing a range of inhibitor concentrations [1].
Protocol 2: Evaluating Effects on Host TMAO and Atherosclerosis In Vivo

This protocol describes how to test the efficacy of an inhibitor like DMB in an animal model of atherosclerosis [1].

  • Animal Model: Use apolipoprotein E-deficient (Apoe⁻/⁻) mice fed a high-choline or high-carnitine diet to elevate TMAO levels and accelerate atherosclerosis development [1].
  • Treatment: Administer the inhibitor (e.g., DMB) via drinking water or oral gavage. The cited study provided DMB in drinking water [1].
  • Endpoint Measurements:
    • Plasma TMAO: Collect blood plasma and analyze TMAO levels using LC-MS/MS [1] [3].
    • Atherosclerotic Lesions: Quantify lesion size in the aortic root or en face the aorta using standard histology and staining techniques (e.g., Oil Red O) [1].
    • Additional Analyses: Can include assessing macrophage foam cell formation in lesions or other relevant physiological parameters [1].

Research Implications and Considerations

DMB demonstrates the therapeutic potential of targeting gut microbial metabolism without causing bactericidal effects, minimizing selective pressure for resistance [1]. Its presence in balsamic vinegar and red wines suggests it's a dietary factor [1]. However, inhibitor sensitivity can vary across CutC enzymes from different microbial species, so efficacy may depend on an individual's gut microbiome composition [1].

References

Mechanism of Action: Molecular Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

DMB exerts its effect by targeting a key microbial enzyme complex within the gut bacteria.

Aspect of Inhibition Detailed Description
Target Enzyme Microbial choline TMA-lyase (CutC) and its activating protein (CutD) [1] [2].
Inhibition Type Non-lethal, competitive inhibition [1] [2].
Molecular Mechanism DMB, a structural choline analog, binds the CutC active site, blocking choline conversion. Nitrogen in choline is replaced with a carbon atom in DMB [1].
Biological Consequence Reduces TMA production from dietary choline, lowering host TMAO levels without affecting bacterial viability or cholesterol metabolism [1].

The following diagram illustrates the competitive inhibition mechanism of DMB within the gut microbiome.

G Choline Choline CutC CutC Enzyme (Active Site) Choline->CutC  Binds DMB DMB DMB->CutC  Competes for Binding NoReaction No Reaction (C-N bond not cleaved) DMB->NoReaction TMA Trimethylamine (TMA) CutC->TMA Acetaldehyde Acetaldehyde CutC->Acetaldehyde TMAO TMAO TMA->TMAO  Hepatic FMO3

Quantitative & Comparative Inhibitor Data

The potency of DMB and a more potent, second-generation inhibitor is quantified in the following table.

Inhibitor Chemical Nature Mechanism In Vitro IC₅₀ / Potency In Vivo Effect (Mouse Models)
DMB Structural choline analog (carbon-for-nitrogen substitution) [1]. Reversible, competitive inhibitor of CutC [1]. IC₅₀ ~10 µM [1]. Single oral dose reduces plasma TMAO for up to 3 days; attenuates atherosclerosis and thrombosis [2].
Iodomethylcholine (IMC) Mechanism-based, "suicide substrate" inhibitor [2]. Irreversibly inactivates CutC after enzyme catalysis [2]. IC₅₀ ~1,000x more potent than DMB [2]. Not fully detailed in available search results, but developed for enhanced therapeutic potential [2].

Experimental Protocols for Key Assays

For researchers looking to validate or screen for TMA-lyase inhibition, here are summaries of key methodologies.

In Vitro TMA Lyase Activity Assay

This assay measures the conversion of isotope-labeled choline to TMA in a controlled system [1] [2].

  • Sample Preparation: Use clarified lysates from microbes (e.g., Proteus mirabilis) or from E. coli transformed with the cutC/D gene complex [1].
  • Reaction Setup: Incubate the lysate with a fixed amount of stable isotope-labeled choline substrate (e.g., d9-choline) and varying concentrations of the inhibitor (DMB/IMC) [1].
  • Analysis: Quantify the production of labeled TMA (d9-TMA) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1] [2].
  • Data Interpretation: Calculate the percentage inhibition and IC₅₀ values by comparing d9-TMA levels in inhibitor-treated samples against vehicle controls [1].
Whole-Cell Microbial Culture Assay

This protocol assesses inhibition in live, intact bacteria [1] [2].

  • Culture Preparation: Grow wild-type TMA-producing bacteria (e.g., Proteus mirabilis) under anaerobic conditions to a desired density [1].
  • Inhibition Test: Add the inhibitor (DMB) and the d9-choline substrate directly to the live culture.
  • Measurement: Monitor the accumulation of d9-TMA in the culture headspace or supernatant over time using GC-MS/MS [2].
  • Control Experiments: Confirm that the inhibitor does not affect microbial viability by performing parallel cell viability assays [1].
Polymicrobial Fecal Culture Assay

This method uses a more complex, physiologically relevant microbial community [2].

  • System Setup: Utilize a continuous-flow bioreactor system inoculated with human fecal samples to maintain a stable, complex microbial community [2].
  • Intervention: Introduce the inhibitor (e.g., DMB or IMC) into the system.
  • Output Monitoring: Measure the production of TMA and TMAO in the effluent using mass spectrometry. This confirms efficacy against a diverse microbial background [2].

Research Implications and Future Directions

The development of DMB and more potent analogs like IMC validates the strategy of "drugging the microbiome" to treat cardiometabolic diseases without lethally affecting gut flora [1] [2]. This approach limits systemic drug exposure by targeting the microbial compartment, offering a promising therapeutic avenue for atherosclerosis, thrombosis, and other TMAO-related conditions [3] [4] [2].

References

HLA-DMB: Core Biology and Function

Author: Smolecule Technical Support Team. Date: February 2026

HLA-DMB (Major Histocompatibility Complex, Class II, DM Beta) is a critical component of the HLA-DM protein complex. This complex acts as a catalyst in the immune system, facilitating the loading of antigenic peptides onto MHC class II molecules within antigen-presenting cells. This process is essential for activating CD4+ T-cells and initiating a targeted adaptive immune response [1].

The table below summarizes the fundamental characteristics of HLA-DMB:

Attribute Description
Full Name Major Histocompatibility Complex, Class II, DM Beta [1]
Primary Function Subunit of the HLA-DM complex; a catalyst in the MHC II antigen presentation pathway [1]
Biological Role Peptide editing; ensures MHC II molecules present stable, diverse antigens to CD4+ T-cells [1]
Key Mechanism Mediates the exchange of peptides within the MHC class II compartment (MIIC) of antigen-presenting cells [1]

Key Research Contexts and Findings

Current basic research on HLA-DMB investigates its role in various diseases, with a focus on its impact on the tumor immune microenvironment and chronic inflammation.

The table below summarizes quantitative findings and methodological insights from recent studies:

Research Context Key Finding on HLA-DMB Experimental Models & Methods Interpretation
Endometrial Carcinoma (UCEC) mRNA & protein levels significantly higher in tumor vs. normal tissues [1]. Analysis of 589 samples from TCGA database; qPCR; Immunohistochemistry (IHC) [1]. High HLA-DMB correlates with improved prognosis, serving as an independent favorable prognostic factor [1].
Endometrial Carcinoma (UCEC) High expression associated with increased immune infiltration scores and immune-enhancing factors [1]. Immune infiltration analysis (TIMER2.0, CIBERSORT); GSEA; PPI networks [1]. Suggests role in promoting anti-tumor immunity via enhanced T-cell activation [1].
Periodontitis Identified as a hub gene with differential methylation in polymorphonuclear neutrophils (PMNs) [2]. Integrated methylome & transcriptome analysis of patient PMNs; RT-qPCR; Western Blot [2]. Epigenetic regulation of HLA-DMB in immune cells contributes to chronic inflammatory disease development [2].

Core Research Methodologies

The studies on HLA-DMB utilize a suite of advanced bioinformatic and molecular biology techniques. The workflow below outlines a typical integrated multi-omics approach used in these investigations.

Start Sample Collection (Patient Tissues/Cells) OMICS Multi-Omics Data Generation Start->OMICS BIOINF Bioinformatic Analysis OMICS->BIOINF OMICS_details Transcriptomics (RNA-seq) Methylomics (MethylationEPIC) OMICS->OMICS_details VALID Experimental Validation BIOINF->VALID BIOINF_details Differential Expression/Methylation Immune Infiltration (CIBERSORT) Pathway Enrichment (GSEA) Protein-Protein Interaction (STRING) BIOINF->BIOINF_details MECH Functional Mechanism Investigation VALID->MECH VALID_details RT-qPCR (mRNA level) Western Blot (Protein level) Immunohistochemistry (Tissue localization) VALID->VALID_details MECH_details Correlation with immune cell markers (e.g., CD8+ T-cells, CD4+ T-cells) MECH->MECH_details

Integrated research workflow for HLA-DMB, combining bioinformatics and lab validation.

Key methodological components include:

  • Bioinformatic Analysis: Utilizing public databases like TCGA and GEO is a foundational step [1] [2]. Immune infiltration is often estimated using algorithms such as CIBERSORT [2] and TIMER2.0 [1].
  • Molecular Validation: Findings from bioinformatic analyses are typically confirmed using RT-qPCR to measure mRNA expression and Western Blot to assess protein levels [2].

HLA-DMB in the MHC Class II Antigen Presentation Pathway

HLA-DMB's function is best understood in the context of the MHC class II pathway. The diagram below illustrates its critical catalytic role.

CLIP MHC II with CLIP HLA_DM HLA-DM Complex CLIP->HLA_DM Binds PEPTIDE Antigenic Peptide COMPLEX Stable Peptide-MHC II Complex PEPTIDE->COMPLEX TCELL CD4+ T-Cell Activation COMPLEX->TCELL Presents Antigen HLA_DM->PEPTIDE Catalyzes CLIP Exchange HLA_DMB HLA-DMB Subunit HLA_DMB->HLA_DM Subunit of INVARIANT Invariant Chain (Ii) Degradation INVARIANT->CLIP  Proteolysis

HLA-DMB's catalytic role in antigen presentation and T-cell activation.

This catalytic function is crucial for effective immunity. In diseases like cancer, its high expression likely indicates a more robust immune response against tumor cells [1]. Conversely, in chronic inflammation like periodontitis, epigenetic changes in the HLA-DMB gene can disrupt this pathway, contributing to disease pathology [2].

Therapeutic Implications and Future Directions

The research points to several promising therapeutic directions:

  • HLA-DMB as a Biomarker: Its expression level shows strong potential as a prognostic biomarker for patient outcomes in cancers like UCEC and for stratifying patients who may respond better to immunotherapy [1].
  • Targeting the Pathway: Modulating the activity of the HLA-DM complex, for which HLA-DMB is essential, could be a strategy to boost anti-tumor immunity or to suppress aberrant immune responses in autoimmune and chronic inflammatory diseases [2].
  • Epigenetic Modulation: The finding that HLA-DMB is regulated by DNA methylation in periodontitis opens avenues for exploring epigenetic therapies to restore normal immune function [2].

References

Safety Profile from Research and Supplier Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the safety and handling information available from a chemical supplier and peer-reviewed research contexts.

Aspect Details and Classification
GHS Hazard Statements [1] H226 - Flammable liquid and vapor.
Recommended Precautions [1] P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501
Physical State & Properties [1] Liquid. Boiling Point: 142 °C. Flash Point: 56 °C. Specific Gravity: 0.81.
Toxicological Effects (Research Context) Orally active in mice. Long-term administration (in drinking water up to 9 months) reported as well-tolerated and safe, with no adverse effects on lipids, glucose, or liver and kidney function observed [2].

Experimental Use and Handling Protocols

In experimental settings, 3,3-Dimethyl-1-butanol is typically administered to mice via drinking water. The following details are compiled from several studies:

  • Typical Dosage in Rodent Studies: A concentration of 1% (v/v) in drinking water is commonly used [3] [2].
  • Duration of Administration: Studies have administered this dosage for periods ranging from 6 weeks to 9 months [3] [2].
  • Reported Vehicle and Solubility: According to a supplier, the compound is soluble at 20 mg/mL in water, DMSO, and ethanol [4]. For in vivo studies requiring a homogeneous suspension, one protocol suggests using CMC-Na (sodium carboxymethyl cellulose) as a vehicle [4].
  • Storage Recommendations: It is advised to store the product at room temperature, preferably in a cool and dark place (<15°C) [1].

Research Context and Proposed Mechanism of Action

This compound is a research compound studied for its ability to inhibit the production of Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular diseases [3] [4] [2].

The diagram below illustrates the proposed mechanism of action and experimental findings based on pre-clinical research.

architecture DMB DMB Administration (1% in drinking water) TMAO Plasma TMAO Reduction DMB->TMAO NFkB Inhibition of p65 NF-κB pathway TMAO->NFkB TGFb Inhibition of TGF-β1/Smad3 pathway TMAO->TGFb Cardiac Attenuation of Cardiac Remodeling NFkB->Cardiac Vascular Prevention of Vascular Dysfunction NFkB->Vascular Reduced oxidative stress  Improved NO bioavailability TGFb->Cardiac

This diagram maps the proposed mechanism from animal studies. DMB reduces TMAO levels, inhibiting signaling pathways to attenuate disease phenotypes [3] [2].

References

Structural Classification of 3,3-Dimethyl-1-butanol

Author: Smolecule Technical Support Team. Date: February 2026

In organic chemistry, alcohols are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon that bears the hydroxyl (-OH) group [1].

  • Primary Alcohol: The carbon with the -OH group is attached to only one other carbon atom [1] [2].
  • Secondary Alcohol: The carbon with the -OH group is attached to two other carbon atoms.
  • Tertiary Alcohol: The carbon with the -OH group is attached to three other carbon atoms [3] [4] [5].

The structure of 3,3-Dimethyl-1-butanol is CC(C)(C)CCOH [6]. The carbon atom of the -OH group is at the end of the chain, bonded to one other carbon atom, which meets the definition of a primary alcohol.

The following diagram illustrates the structure and classification logic:

Compound This compound Structure Structural Formula: CC(C)(C)CCOH Compound->Structure HydroxylCarbon -OH Carbon (C1) Structure->HydroxylCarbon AttachedTo Attached to one other Carbon HydroxylCarbon->AttachedTo Conclusion Classification: Primary Alcohol AttachedTo->Conclusion

Diagram showing the structural classification of this compound as a primary alcohol.

It's important to note that one chemical supplier webpage incorrectly classifies it as a tertiary alcohol [7]. However, this is contradicted by authoritative sources like Wikipedia, NIST, and fundamental chemistry educational resources which align with the structural analysis confirming its status as a primary alcohol [1] [6] [8].

Key Physical Property Data

The table below summarizes the key physical properties of this compound:

Property Value
CAS Registry Number 624-95-3 [6] [8] [7]
Molecular Formula C₆H₁₄O [6] [8] [7]
Molar Mass 102.17 - 102.18 g/mol [8] [7] [9]
Density 0.844 g/cm³ (at 15-25 °C) [6] [9]
Melting Point -60 °C [6] [9]
Boiling Point 143 °C [6] [9]
Physical Form Colorless liquid [7] [9]

Biological Significance and Research Applications

Despite its simple alcohol classification, this compound (DMB) is a significant compound in scientific research due to its biological effects.

  • Mode of Action: DMB is a structural analog of choline [6]. It non-lethally inhibits the formation of trimethylamine (TMA) by gut microbes. TMA is converted in the liver to Trimethylamine N-oxide (TMAO), a metabolite strongly linked to the promotion of atherosclerosis [6] [7].
  • Observed Effects: Studies in mice have shown that DMB can reduce TMAO levels, inhibit the formation of atherosclerotic lesions, and attenuate cardiac remodeling in heart failure models. It has also been found in balsamic vinegars, red wines, and certain oils [6] [7].
  • Experimental Protocol Insight: A key study administered DMB to mice (at 1.0% v/v) via drinking water, starting one week before a dietary challenge with choline or TMAO, and continued for up to 16 weeks. TMA and TMAO levels in the blood were measured using liquid chromatography-coupled tandem mass spectrometry (LC/MS/MS), and atherosclerotic plaque areas were quantified in the aortic sinus and aorta [6] [7].

The following diagram outlines the experimental workflow and the role of DMB in inhibiting TMAO formation:

Choline Dietary Choline/Carnitine GutMicrobes Gut Microbes Choline->GutMicrobes TMA Trimethylamine (TMA) GutMicrobes->TMA TMAO TMAO (Atherosclerosis) TMA->TMAO DMB DMB Intervention DMB->TMA Inhibits

Experimental workflow showing DMB inhibition of gut microbial TMA production.

References

synthesis of 3,3-Dimethyl-1-butanol Grignard reagent method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3,3-Dimethyl-1-butanol (DMB)

This compound (DMB) is a valuable primary alcohol that serves as an important intermediate in organic synthesis and has gained significant interest in pharmaceutical research. It is a structural analog of choline [1] and has been identified as an orally active inhibitor of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) formation [2]. DMB is found naturally in some balsamic vinegars, red wines, and cold-pressed extra virgin olive oils [1]. Its role as a key intermediate in the synthesis of the high-intensity sweetener neotame [3] and its therapeutic potential in cardiovascular and inflammatory diseases [4] [2] make its efficient synthesis highly relevant for drug development professionals.

Grignard Reaction Synthesis of this compound

Comparative Synthesis Methods

The synthesis of DMB can be achieved through different Grignard-based pathways. The table below summarizes and compares two key methods described in the patent literature.

Method Key Reactants Reaction Steps Advantages Limitations/Challenges

| Grignard Reaction with Formaldehyde [5] [6] | Neopentyl halide, Magnesium, Formaldehyde | 1. Grignard reagent formation 2. Reaction with formaldehyde gas 3. Hydrolysis & work-up | Higher yield and purity; fewer side reactions; simpler post-processing [5] | Requires careful temperature control and dry formaldehyde | | Classical Two-Step Chain Elongation [7] | tert-Butyl halide, 1,2-Dihaloethane, Magnesium | 1. Grignard reagent formation 2. Reaction with 1,2-dihaloethane 3. Hydrolysis of intermediate | Readily available starting materials | Lower yield due to coupling side reactions; difficult post-processing [5] [7] |

Detailed Protocol: Grignard Reaction with Formaldehyde

This preferred method involves the reaction of a neopentyl Grignard reagent with formaldehyde to directly yield this compound [5] [6].

Reaction Scheme

Equipment and Reagents
  • Equipment: 1000 mL four-neck flask equipped with a thermometer, reflux condenser, drying tube (e.g., calcium chloride), dropping funnel, mechanical stirrer, heating mantle, and distillation setup.
  • Reagents:
    • Magnesium powder/turnings (1.15 mol)
    • Neopentyl chloride (or bromide) (1.0 mol)
    • Ether solvent: Anhydrous Tetrahydrofuran (THF) or diethyl ether
    • Initiator: Bromoethane or a small crystal of iodine
    • Formaldehyde gas (dry), generated from paraformaldehyde
    • Aqueous hydrochloric acid (for hydrolysis)
    • Saturated aqueous salt solutions: Ammonium chloride, sodium chloride
    • Drying agent: Anhydrous magnesium sulfate or sodium sulfate
    • Extraction solvent: Ethyl acetate
Step-by-Step Procedure
  • Preparation of Neopentylmagnesium Chloride Grignard Reagent:

    • Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress [7].
    • To the flask, add magnesium powder (27.6 g, 1.15 mol) and 100-120 mL of anhydrous THF to immerse the magnesium.
    • Heat the mixture to 30-45°C and add the initiator (3 g of bromoethane or 0.5 g of iodine) to initiate the reaction, indicated by violent reflux.
    • Once reflux is stable, add a mixed solution of neopentyl chloride (106.6 g, 1.0 mol) in 400-450 mL of anhydrous THF dropwise via the dropping funnel, maintaining a steady reflux. Complete the addition over approximately 50 minutes.
    • After addition, continue refluxing for 3.5 to 5 hours to ensure complete formation of the Grignard reagent [5].
  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 10-20°C.
    • Slowly pass dry formaldehyde gas into the reaction mixture, controlling the ventilation speed to maintain the temperature below 30°C. Continue for 4-6 hours until the reaction is complete [5] [6].
  • Acid Hydrolysis and Work-up:

    • Cool the reaction mixture to 15°C and carefully add ice water (500 g) with stirring, followed by dropwise addition of concentrated hydrochloric acid until the solution is acidic.
    • Transfer the mixture to a separatory funnel, separate the organic layer, and perform a water wash on the organic phase.
    • Extract the aqueous layer twice with an organic solvent like ethyl acetate.
    • Combine the initial organic layer and the extracts, and wash the combined organic phase successively with saturated sodium bicarbonate solution and saturated sodium chloride solution [5] [6].
  • Isolation and Purification:

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, then filter.
    • Remove the solvent by rotary evaporation under reduced pressure.
    • Purify the crude product by distillation under reduced pressure to obtain pure this compound as a colorless liquid [5].
Synthesis Workflow

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

G Start Start Reaction Setup A1 Charge reactor with Mg and anhydrous THF solvent Start->A1 A2 Heat to 30-45°C and add initiator (e.g., bromoethane, iodine) A1->A2 A3 Dropwise addition of neopentyl halide in THF A2->A3 A4 Reflux for 3.5-5 hours (Grignard formation complete) A3->A4 B1 Cool Grignard reagent to 10-20°C A4->B1 B2 Bubble dry formaldehyde gas into reaction mixture B1->B2 B3 Maintain temperature <30°C for 4-6 hours B2->B3 C1 Cool mixture and quench with ice water B3->C1 C2 Acidify with HCl and separate organic layer C1->C2 C3 Extract aqueous layer with ethyl acetate C2->C3 D1 Wash combined organics with NaHCO₃ and NaCl solutions C3->D1 D2 Dry over MgSO₄ and filter D1->D2 D3 Remove solvent by rotary evaporation D2->D3 D4 Purify by distillation under reduced pressure D3->D4 End Pure this compound D4->End

Key Physicochemical Properties of this compound

The following table summarizes the key characteristics of DMB for identification and handling purposes [1] [3].

Property Value / Description
CAS Number 624-95-3 [3]
Molecular Formula C₆H₁₄O [1] [3]
Molar Mass 102.17 g/mol [2] [3]
Physical Form Colorless to light yellow liquid [2] [3]
Boiling Point 143 °C [1] [3]
Melting Point -60 °C [1] [3]
Density 0.844 g/mL at 25 °C [1] [3]
Flash Point 118 °F (48 °C) [3]
Water Solubility Slightly soluble [3]

Biological Applications and Experimental Protocols

DMB has shown significant promise in preclinical research, primarily as a gut microbial TMA lyase inhibitor, leading to potential therapeutic applications.

Mechanism of Action and Signaling Pathways

DMB is recognized as an inhibitor of trimethylamine (TMA) formation by gut microbiota. TMA is metabolized in the liver to trimethylamine-N-oxide (TMAO), a metabolite strongly linked to the promotion of atherosclerosis and cardiovascular diseases [1] [2]. By inhibiting microbial TMA production, DMB reduces plasma TMAO levels [1] [2]. Furthermore, a 2025 study revealed that DMB and its host-derived metabolite, 3,3-dimethylbutyrate (DMBut), ameliorate collagen-induced arthritis in mice through direct immunomodulatory effects, independent of TMAO reduction. These effects involve the inhibition of pro-inflammatory cytokine secretion from macrophages and modulation of the p65 NF-κB and TGF-β1/Smad3 signaling pathways [4].

In Vivo Administration Protocol

The following table summarizes common in vivo dosing regimens for DMB based on published studies.

Application Model Dosage Form Dosing Regimen Key Outcomes
Collagen-Induced Arthritis (CIA) in Mice [4] 1% (v/v or w/v?) DMB in drinking water Oral administration for the study duration >50% reduction in arthritis severity; reduced pro-inflammatory cytokines.
Heart Failure (HF) in Mice [2] 1% DMB in water Oral gavage; 6 weeks Reduced plasma TMAO, cardiac hypertrophy, fibrosis, and expression of HF markers.
Social Behavior Study in Mice [2] 0.2% and 1.0% DMB in water Oral gavage; 21 days Dose-dependent increase in serum TMAO; weakened social dominance.
Detailed Protocol for In Vivo Administration in Mice [2]
  • Preparation of DMB Solution: Dilute this compound in the animals' drinking water to achieve the desired concentration (e.g., 0.2% or 1.0% v/v). Ensure the solution is prepared fresh and replaced regularly to maintain stability and potency.
  • Animal Dosing: Administer the DMB solution to mice via oral gavage or as the sole source of drinking water. The typical treatment duration in studies ranges from 3 to 6 weeks, depending on the disease model.
  • Monitoring and Sample Collection: Monitor animals for signs of toxicity and disease progression. At the endpoint, collect plasma for TMAO level analysis and tissue samples (e.g., heart, liver, joints) for histological and molecular analysis.

Critical Considerations for Research Use

  • Purity and Handling: DMB should be stored at 2-8°C [3]. It is slightly soluble in water but highly soluble in DMSO (978.76 mM) [2]. For in vivo studies, use appropriate vehicles like water or corn oil-based solutions as described in the protocols [2].
  • Safety Notes: DMB is classified as a flammable liquid (Hazard Statement H226) [3]. Preclinical studies indicate no evidence of toxicity from chronic (16-week) exposure in mice [1].
  • Experimental Design: When investigating the mechanism of DMB, especially in inflammatory models like arthritis, consider that its effects may be independent of TMA lyase inhibition and involve direct immunomodulation [4]. Always include appropriate vehicle control groups in your experiments.

Conclusion

The Grignard reaction with formaldehyde provides an efficient and high-yielding synthesis route for this compound, making it readily accessible for research and development. Its significant biological activity as a modulator of the gut-microbiome-liver axis and as a direct immunomodulatory agent opens promising avenues for therapeutic intervention in cardiovascular, metabolic, and autoimmune diseases. Further research is warranted to fully elucidate its molecular targets and translate these findings into clinical applications.

References

Application Notes: Quantification of 3,3-Dimethyl-1-butanol (DMB)

Author: Smolecule Technical Support Team. Date: February 2026

1. Analytical Context and Importance

  • Analyte: 3,3-Dimethyl-1-butanol (DMB)
  • Significance: DMB is a bioactive microcomponent found in certain extra virgin olive oils and is a subject of research due to its potential therapeutic properties, including inhibiting TMA-lyase and modulating immune responses [1] [2] [3].
  • Analytical Challenge: Accurate quantification of trace-level DMB in a complex lipid matrix requires a sensitive and specific technique that avoids extensive sample preparation which could lead to analyte loss.
  • Solution: A robust and validated Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method. Headspace sampling is ideal for volatile compounds like DMB, minimizing the introduction of non-volatile matrix components that could contaminate the GC-MS system.

2. Key Method Validation Parameters The method has been validated according to the Eurachem guide, ensuring its reliability for quantitative analysis [3].

Table 1: Summary of Method Validation and Typical Parameters

Parameter Description / Value
Principle Headspace SPME extraction followed by GC-MS separation and detection
Sample Type Extra virgin olive oil [3]
Quantification Relies on a calibration curve (specific type not detailed in available literature)
Key Advantage Rapid and avoids direct injection of the oily matrix [3]
Reported DMB Concentrations Varies widely; exemplary values from 1,500 ng/L to over 11,000 ng/L in olive oil [3]

Detailed Experimental Protocol

1. Equipment and Reagents

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary GC column.
  • Headspace Autosampler: Capable of automated SPME fiber handling and incubation.
  • SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended. This bipolar fiber has been shown to provide superior and more chemically diverse coverage of volatile metabolites compared to single-phase fibers [4].
  • Chemicals: Pure standard of this compound for preparing calibration solutions.

2. Sample Preparation

  • Weigh a precise amount of olive oil sample (e.g., 1.0 g) into a headspace vial.
  • Seal the vial with a crimp cap. The sample can be analyzed directly without dilution or derivatization.

3. HS-SPME Extraction Procedure The following conditions are optimized based on general best practices for plant volatiles [4]:

  • Incubation: Place the sample vial in the autosampler and incubate with agitation at 60 °C for a defined period to allow volatiles to partition into the headspace.
  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the vial's headspace for 20 minutes at 60 °C to adsorb the volatile compounds.
  • Desorption: Retract the fiber and immediately inject it into the GC injector port for thermal desorption. A typical desorption time is 1-5 minutes at a temperature of 220-250 °C in splitless mode to transfer the entire analyte to the column.

4. GC-MS Analysis Conditions While the specific temperature program for DMB is not listed, the method follows standard practices for volatile compounds. The following workflow outlines the general analytical process.

G Start Sample: Olive Oil HS Headspace SPME Start->HS Weigh & Vial GC Gas Chromatography HS->GC Thermal Desorption MS Mass Spectrometry GC->MS Separated Analytes Data Quantification MS->Data Ion Detection

General GC-MS Operating Parameters:

  • GC Column: A low-polarity stationary phase column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium, constant flow mode (e.g., 1.0 mL/min).
  • Injector: Splitless mode, temperature 250°C.
  • Oven Temperature Program: A typical ramp might start at 40 °C (hold 2 min), increase to 240 °C at a rate of 10 °C/min, and hold for 5 min. This requires verification with a DMB standard.
  • MS Conditions: Ionization by electron impact (EI) at 70 eV. Ion source temperature: 230 °C. Quadrupole temperature: 150 °C. Data acquisition in Selected Ion Monitoring (SIM) mode for highest sensitivity.

5. Quantification and Data Analysis

  • Calibration: Prepare a series of standard solutions with known concentrations of DMB to create a calibration curve.
  • Detection: Identify DMB by its characteristic retention time and quantifier ion(s). The specific quantifier ion for DMB should be determined by analyzing the pure standard in full-scan mode.

Critical Method Considerations

  • SPME Fiber Selection: The use of a DVB/CAR/PDMS fiber is critical. Studies show it extracts a wider range of compound classes, including alcohols and terpenoids, more effectively than PDMS or CAR/PDMS fibers alone [4].
  • Competitive Adsorption: Be aware that in SPME fibers where adsorption is the primary mechanism (like DVB/CAR/PDMS), the presence of other volatile compounds can lead to competitive adsorption for binding sites, potentially reducing the extraction efficiency of the target analyte. This is a key factor in quantitative analysis [5].
  • Matrix Effects: For absolute quantification, the standard addition method is recommended. This involves spiking the actual olive oil sample with known amounts of DMB to account for matrix-induced suppression or enhancement of the analyte signal [5].

Research Applications

This HS-GC-MS protocol enables researchers to:

  • Quality Control: Accurately measure DMB content in different olive oil batches and varieties.
  • Bioactivity Studies: Correlate DMB levels with observed therapeutic effects in biological models [1] [2] [3].
  • Metabolic Tracing: Study the metabolism of DMB to its active metabolite, 3,3-dimethyl-1-butyric acid (DMBut), in in vivo systems [1] [2].

References

HS-GC/MS Analysis of 3,3-Dimethyl-1-Butanol (DMB) in Olive Oil: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DMB in Olive Oil

3,3-Dimethyl-1-butanol (DMB) is a recently identified bioactive compound in extra virgin olive oil that has garnered significant scientific interest due to its potential health benefits. First successfully identified and quantified in olive oil in 2025 through an international research collaboration, DMB represents a novel microconstituent that differs from previously studied phenolic compounds. This discovery has opened new avenues for research on olive oil as a biofunctional food, with potential applications in preventing cardiovascular diseases, Alzheimer's disease, and other conditions linked to gut microbiota metabolites. The development of a reliable HS-GC/MS method for DMB quantification has enabled researchers to systematically study this compound's presence across different olive oil varieties and production methods. [1] [2] [3]

The analytical challenge of detecting DMB in olive oil persisted for years despite fragmentary reports of its potential importance. Prior to 2025, no validated method existed for safely and reliably determining DMB concentrations in olive oil matrices. Professor Apostolos Kiritsakis, who led the international research team that finally developed a successful method, noted: "We searched the bibliography and more than 200 papers on olive oil, but the method of determining the DMB component appears nowhere." This methodological gap hindered comprehensive research on DMB's prevalence and health implications. The breakthrough came through a collaborative effort between Greek and Turkish researchers, along with olive oil producers who provided samples with significant DMB concentrations for analysis. [1] [3]

Biological Significance and Health Relevance

DMB's Mechanism of Action Against TMAO

DMB exerts its primary health-protective effects through inhibition of trimethylamine-N-oxide (TMAO) production, a gut microbiota-dependent metabolite strongly associated with cardiovascular disease pathogenesis. The mechanism begins when dietary precursors found in red meat, egg yolks, and high-fat dairy products are metabolized by gut microbiota into trimethylamine (TMA). This TMA is then absorbed into the bloodstream and transported to the liver, where it undergoes oxidation to form TMAO via flavin-containing monooxygenase enzymes. DMB functions as a non-lethal inhibitor of microbial TMA lyases, effectively reducing TMA production without adversely affecting gut microbiota diversity or survival. This inhibition subsequently leads to reduced plasma TMAO levels, which has been demonstrated to attenuate the development of atherosclerosis in animal models. [1] [2] [3]

The pathophysiological role of TMAO extends beyond cardiovascular disease to include renal dysfunction, hypertension, and adverse cardiac structural and electrical remodeling. Research at the Cleveland Heart Lab in Ohio, USA, demonstrated that dietary supplementation with DMB safely inhibited atherosclerosis progression in mice by reducing plasma TMAO levels, inhibiting foam cell formation, and decreasing aortic plaque development—all without affecting circulating cholesterol levels. Additional studies have shown that DMB treatment alleviates hypertension, improves endothelial function, and reduces proinflammatory cytokine expression while increasing endothelial nitric oxide synthase expression. These multifaceted benefits position DMB as a promising microbiome-targeted therapeutic approach for preventing microbiota-mediated cardiovascular and metabolic diseases. [2] [3]

Evidence from Preclinical Studies

Table 1: Summary of Preclinical Evidence for DMB's Health Benefits

Disease Model Key Findings Proposed Mechanisms Reference
Atherosclerosis Reduced aortic plaque progression, inhibited foam cell formation Suppressed TMAO production without affecting cholesterol Wang et al. (2015) [2]
Heart Failure Attenuated cardiac structural and electrical remodeling Reduced TMAO levels; improved cardiac function Wang (2020) [2]
Hypertension Prevented developmental programming of hypertension Reprogrammed gut microbiota metabolites; improved endothelial function Hsu et al. (2019) [2]
Western Diet-Induced Vascular Dysfunction Improved vascular function, reduced exercise intolerance Suppressed TMAO; reduced oxidative stress and inflammation Brunt et al. (2022) [2]

Quantitative Analysis of DMB in Olive Oil

DMB Concentrations in Commercial Olive Oils

The concentration of DMB in olive oil varies significantly across different products and producers, with the highest levels reported in specifically cultivated multivarietal extra virgin olive oils. Research analyzing olive oil samples from Greece and Turkey revealed a wide concentration range, with most commercial samples showing relatively low DMB levels while specifically developed products contained substantially higher concentrations. This variability suggests that agricultural practices, olive varieties, harvest timing, and extraction methods likely influence DMB formation and preservation in the final product. The highest concentrations were found in olive oils produced by Sakellaropoulos Organic Farms in Sparta, Greece, particularly in their specially developed "Plus Health" line of multivarietal extra virgin olive oils. [1] [3]

Table 2: DMB Concentrations in Olive Oil Samples from Greece and Turkey

Sample Identifier Olive Oil Type DMB Concentration Notes
N1 "Plus Health Blue" multivarietal 9.7 mg/L Specifically cultivated for high DMB
N2 "Plus Health DMB" multivarietal 11.4 mg/L Highest recorded concentration; specially designated
N3 "Fyllikon" First Harvest Organic 8.3 mg/L Early harvest product
N4 "Plus Health Green" multivarietal 7.8 mg/L Multivarietal blend
N5 "Agourelaio" Early Harvest Organic 6.8 mg/L Early harvest product
N6 Unknown 4.8 μg/L Commercial sample
N7 "Armonia" Monovarietal Organic 4.8 μg/L Single variety product
N8 Edremit-type (Kırkağaç, Manisa) 8.8 μg/L Turkish origin
N9 Commercial product (Turkey) 1.5 μg/L Purchased in Turkish market

The analytical method used for these determinations has been validated according to the European guide Eurachem in collaboration with the Cooperation on International Traceability in Analytical Chemistry (CITAC), ensuring reliability and accuracy of the reported values. Notably, the DMB concentrations in specifically developed olive oils are approximately 1,000-fold higher than those found in standard commercial products, demonstrating the feasibility of producing olive oil with substantial DMB content through targeted agricultural and processing approaches. This significant concentration differential highlights the potential for optimizing olive oil production to enhance its content of this beneficial compound. [1] [3]

HS-GC/MS Protocol for DMB Analysis

Sample Preparation and Handling

Proper sample handling is critical for accurate DMB quantification in olive oil. Samples should be stored in a freezer in individual containers without headspace to prevent volatile compound loss. For analysis, approximately 1 gram of olive oil is precisely weighed and transferred to a 20 mL headspace vial, which is immediately sealed with a magnetic cap and silicone septum. Prepared samples should be stored at 4°C before analysis and analyzed within 24 hours of preparation. When ready for analysis, samples are thawed at room temperature for 30 minutes, then vigorously shaken using a vortex mixer for 1 minute to ensure homogeneity. This standardized preparation protocol minimizes DMB loss and ensures reproducible results across analytical batches. [4]

The headspace vials play a crucial role in maintaining analytical integrity. Headspace analysis requires that compounds of interest have high volatility while the sample matrix is much less or non-volatile. Quality vials and caps that form a tight seal are essential to prevent loss of volatile compounds during incubation and analysis. For DMB analysis, larger vial sizes (10-mL to 22-mL capacities) are preferred as they accommodate larger sample volumes and/or larger headspace above the sample, which can enhance detection sensitivity for volatile analytes like DMB. The phase ratio (β), defined as the relative volumes of the gas and liquid phases in the vial, significantly affects analyte partitioning into the headspace and should be kept consistent across samples for comparable results. [5]

Instrumentation Configuration

The HS-GC/MS system for DMB analysis consists of three main components: a headspace autosampler, gas chromatograph, and mass spectrometer. The optimized method utilizes a multipurpose autosampler (MPS) headspace unit coupled to a gas chromatograph equipped with a non-polar HP-5MS UI capillary column (30 m length, 0.25 mm internal diameter, 0.25 μm film thickness). The GC is interfaced with a single quadrupole mass spectrometer equipped with an inert ion source. This configuration provides the necessary sensitivity and specificity for reliable DMB quantification in complex olive oil matrices. [4]

Critical instrumental parameters must be optimized for DMB analysis. The headspace unit should maintain sample incubation at a precisely controlled temperature, typically 40°C for 8 minutes to establish equilibrium between the sample and headspace phases. A 100 μL aliquot of the headspace is then withdrawn using a heated syringe (maintained at 80°C) and injected into the GC injector (also set at 80°C) in splitless mode to maximize transfer of the analyte onto the chromatographic column. The carrier gas (typically helium or nitrogen) flows at appropriate pressure (approximately 4 bar inlet pressure) to ensure efficient chromatographic separation. These parameters collectively ensure optimal transfer and separation of DMB from other volatile components in the olive oil matrix. [4] [6]

Chromatographic Separation and MS Detection

Chromatographic conditions are optimized to achieve baseline separation of DMB from interfering compounds. The GC oven temperature program typically begins at 40°C (held for 2-5 minutes), then increases at a rate of 10-15°C per minute to a final temperature of 250°C (held for 2-5 minutes). The total run time is approximately 20-30 minutes, depending on the specific column and instrument configuration. This temperature profile effectively separates DMB from other volatile organic compounds present in olive oil, including alcohols, aldehydes, ketones, and esters that might co-elute or interfere with DMB detection. [4] [1]

Mass spectrometric detection provides the specificity required for accurate DMB quantification. The mass spectrometer operates in selected ion monitoring (SIM) mode to enhance sensitivity for DMB detection. Characteristic mass fragments of DMB are monitored, with the primary quantitation ion selected based on abundance and specificity. The ion source temperature is typically maintained at 230°C, and the quadrupole temperature at 150°C. The electron impact ionization energy is set at 70 eV, which provides reproducible fragmentation patterns for compound identification. DMB identification is confirmed by matching both the retention time and mass spectrum with an authentic reference standard, while quantification is performed based on peak area comparison to a calibration curve generated from standard solutions of known concentration. [4] [1] [7]

Quality Assurance and Method Validation

Method Validation Parameters

The HS-GC/MS method for DMB quantification in olive oil has been rigorously validated according to the European guide Eurachem to ensure reliability, accuracy, and precision. Key validation parameters include linearity, sensitivity, precision, and accuracy. The method demonstrates excellent linearity across a defined concentration range, with correlation coefficients (R²) typically exceeding 0.995. Sensitivity is characterized by determining the limit of detection (LOD) and limit of quantification (LOQ), which for DMB analysis are sufficiently low to detect the compound at concentrations found in commercial olive oil samples. [2] [3]

Precision is evaluated through both intra-day and inter-day repeatability studies, expressed as relative standard deviation (RSD%). For a robust DMB quantification method, RSD values should generally be <10% for intra-day precision and <15% for inter-day precision. Accuracy is assessed through recovery experiments by spiking olive oil samples with known amounts of DMB standard at different concentration levels. Acceptable recovery rates typically range between 80-120%, indicating minimal matrix effects and reliable quantification capability. The validated method ensures that DMB concentrations reported in olive oil samples accurately represent the true values, enabling meaningful comparisons between different products and production methods. [2] [3]

Quality Control Procedures

Routine quality control measures are essential for maintaining analytical integrity in DMB analysis. Each analytical batch should include procedural blanks to monitor contamination, quality control samples (pooled olive oil samples with known DMB concentrations) to assess method performance, and calibration standards to verify instrument response. Continuing calibration verification standards should be analyzed after every 10-15 samples to ensure sustained instrument performance throughout the analytical sequence. System suitability tests should be performed before each analytical run to confirm that resolution, sensitivity, and retention time stability meet predefined acceptance criteria. [5] [7]

Standard reference materials and proficiency testing play crucial roles in method validation and ongoing quality assurance. While certified reference materials for DMB in olive oil are not yet commercially available, laboratories can prepare in-house reference materials by characterizing homogeneous batches of olive oil with stable DMB concentrations. Participation in inter-laboratory comparison studies, when available, provides independent assessment of methodological performance and helps identify potential systematic errors. Comprehensive documentation of all quality control activities, including instrument maintenance, calibration data, and sample tracking, is essential for demonstrating method validity and ensuring the defensibility of reported results, particularly for regulatory or research applications. [7]

Pathway Visualization and Mechanisms

TMAO Pathway and DMB Inhibition Mechanism

The following diagram illustrates the biological pathway of TMAO formation and the specific inhibition point of DMB action:

tmao_pathway TMAO Formation Pathway and DMB Inhibition Dietary_Precursors Dietary Precursors (Choline, L-carnitine) Gut_Microbiota Gut Microbiota Dietary_Precursors->Gut_Microbiota Ingestion TMA Trimethylamine (TMA) Gut_Microbiota->TMA TMA-lyase Conversion Liver_Enzymes Liver Enzymes (FMO3) TMA->Liver_Enzymes Absorption TMAO TMAO Liver_Enzymes->TMAO Oxidation Disease_Risk Increased Disease Risk (Atherosclerosis, Inflammation) TMAO->Disease_Risk Accumulation DMB DMB from Olive Oil DMB->Gut_Microbiota Inhibition

This visualization illustrates the key mechanistic pathway through which DMB from olive oil exerts its protective effects. The process begins when dietary precursors from animal products are converted by gut microbial TMA-lyases into trimethylamine (TMA), which is subsequently absorbed and oxidized in the liver to form TMAO. DMB specifically inhibits the microbial TMA-lyase enzymes, effectively reducing TMA production and subsequent TMAO formation, thereby mitigating the associated cardiovascular and inflammatory disease risks. [1] [2] [3]

HS-GC/MS Analytical Workflow

The following diagram outlines the comprehensive analytical workflow for DMB quantification in olive oil:

hsgcms_workflow HS-GC/MS Analytical Workflow for DMB in Olive Oil Sample_Preparation Sample Preparation • Weigh 1g olive oil • Transfer to 20mL HS vial • Seal immediately Equilibration Headspace Equilibration • 40°C for 8 min • Constant agitation Sample_Preparation->Equilibration HS_Injection Headspace Injection • 100μL headspace sample • Heated syringe (80°C) • Splitless mode Equilibration->HS_Injection Critical_params Critical Parameters: • Vial seal integrity • Consistent phase ratio • Temperature stability Equilibration->Critical_params GC_Separation GC Separation • HP-5MS UI column • Temperature programming • Carrier gas: He/N₂ HS_Injection->GC_Separation MS_Detection MS Detection • SIM mode • EI ionization (70eV) • Characteristic ions GC_Separation->MS_Detection Data_Analysis Data Analysis • Peak identification • Quantitation vs. std curve • Quality assessment MS_Detection->Data_Analysis

The analytical workflow for DMB quantification encompasses multiple critical stages, each requiring precise execution to ensure accurate results. The process begins with meticulous sample preparation to prevent volatile loss, followed by controlled equilibration to establish partitioning equilibrium between the sample and headspace phases. The automated headspace injection transfers a representative aliquot of the vapor phase to the GC system, where chromatographic separation resolves DMB from other volatile compounds. Finally, mass spectrometric detection provides specific identification and sensitive quantification, with comprehensive data analysis generating the final quantitative results. This rigorously controlled workflow ensures the reliability and reproducibility of DMB measurements across different laboratories and analytical batches. [5] [4] [1]

Conclusion and Research Applications

The development of a validated HS-GC/MS method for DMB quantification in olive oil represents a significant advancement in food analysis, enabling systematic investigation of this promising bioactive compound. The method's robustness, sensitivity, and accuracy make it suitable for various research applications, including studying agricultural factors influencing DMB formation, optimizing processing techniques to preserve DMB content, and conducting clinical trials to validate DMB's health benefits in humans. Professor Ahmet Ceyhan Gören aptly noted that this methodological breakthrough has "opened a new path for olive oil research," highlighting the potential for discovering additional health-promoting compounds in this valuable food matrix. [1] [3]

Future research directions should focus on elucidating the biochemical pathways of DMB formation in olives, identifying the genetic and environmental factors that influence its accumulation, and establishing optimal production methods to enhance DMB levels in olive oil. Additionally, well-designed human intervention studies are needed to confirm the translational potential of preclinical findings regarding DMB's protective effects against TMAO-mediated diseases. The availability of a reliable analytical method will accelerate these research efforts, potentially leading to evidence-based dietary recommendations and specialized olive oil products with optimized DMB content for cardiovascular health promotion. As research in this field advances, DMB quantification may become a standard parameter for evaluating the health-promoting properties of high-quality olive oils, alongside traditional quality indices and phenolic content measurements. [1] [2] [3]

References

Method Overview: HS-GC/MS for DMB Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details a rapid and novel Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) method for identifying and quantifying DMB in extra virgin olive oil [1]. The method has been validated according to the Eurachem/CITAC Guide, demonstrating robustness, specificity, linearity, accuracy, and precision [1] [2].

A key aspect of the method is the use of 2-pentanol as an internal standard (IS). It was selected after testing solvents with similar properties to DMB (like isopropanol, n-butanol, and n-pentanol) due to its optimal chromatographic separation and distinctive mass spectrum pattern [1].

Experimental Protocol

  • Sample Preparation:

    • Prepare matrix-matching calibration samples using DMB-free olive oil spiked with known concentrations of the DMB analyte [3].
    • Spike olive oil samples with the selected internal standard, 2-pentanol [1].
  • Instrumental Analysis (HS-GC/MS):

    • Technique: Headspace Gas Chromatography-Mass Spectrometry.
    • Validation: The method performance should be assessed using samples spiked at three different DMB concentration levels: 100 µg/L, 1,000 µg/L, and 5,000 µg/L [3].
  • Calibration and Quantification:

    • A linear regression equation is used for quantification. The method demonstrates high linearity across two ranges [1]:
      • For 0–100 µg/L: y = x * 17.860 * 10^-6 (R² = 0.9983)
      • For 100–5,000 µg/L: y = x * 11.462 * 10^-6 (R² = 0.9989)
    • (Where y is the peak area ratio, and x is the DMB concentration in µg/L)
  • Uncertainty Evaluation:

    • The uncertainty budget for the DMB measurement in extra virgin olive oil is estimated at 8.22% at a k=2 confidence level [1].

The workflow below summarizes the analytical procedure.

Start Start Sample Analysis SamplePrep Sample Preparation • Use DMB-free olive oil matrix • Spike with DMB analyte • Add Internal Standard (2-pentanol) Start->SamplePrep Calibration Prepare Calibration Curve • Linear ranges: 0-100 µg/L & 100-5000 µg/L • Use matrix-matched standards SamplePrep->Calibration HSAnalysis HS-GC/MS Analysis • Headspace Injection • Gas Chromatography Separation • Mass Spectrometry Detection Calibration->HSAnalysis DataProcessing Data Processing • Calculate peak area ratios (DMB/IS) • Apply linear regression equation HSAnalysis->DataProcessing Quantification DMB Quantification • Determine concentration (µg/L) • Apply uncertainty budget (8.22%) DataProcessing->Quantification End Result Validation Quantification->End

Method Validation Parameters

The table below summarizes the key validation parameters as established in the referenced study [1].

Parameter Description / Value
Linear Range 0 - 5,000 µg/L (across two calibrated ranges)
Correlation (R²) 0.9983 (0-100 µg/L), 0.9989 (100-5,000 µg/L)
Uncertainty (k=2) 8.22%
Internal Standard 2-pentanol
Key Performance Robustness, specificity, accuracy, and precision confirmed

Application to Olive Oil Samples

This validated method was applied to analyze DMB content in various olive oil samples from Greece and Turkey. The results, showing significant variation, are summarized in the table below [1] [3].

Sample Identification DMB Concentration (µg/L)
N2 (Plus Health DMB Multivarietal) 11.4
N1 (Plus Health Blue Multivarietal) 9.7
N8 (Edremit-type from Kırkağaç, Manisa) 8.8
N3 (Fyllikon First Harvest Organic) 8.3
N4 (Plus Health Green Multivarietal) 7.8
N5 (Agourelaio Early Harvest Organic) 6.8
N6 (Unknown) 4.8
N7 (Armonia Monovarietal Organic) 4.8
N9 (Market product in Türkiye) 1.5

Research Context & Significance

  • DMB and Health: DMB is a bioactive compound of significant interest because it inhibits the gut microbiota enzyme TMA-lyase, which is involved in the formation of Trimethylamine N-oxide (TMAO) [2] [4]. Elevated TMAO levels are associated with an increased risk of inflammatory diseases, including atherosclerosis and other cardiovascular conditions [2].
  • A New Path for Research: The development of this reliable analytical method opens new possibilities for olive oil research. It allows scientists to investigate the factors affecting DMB concentration (e.g., olive variety, harvest time, processing methods) and further explore the role of olive oil as a biofunctional food in preventing diseases [2] [4].

References

DMB dosing in mouse models for atherosclerosis

Author: Smolecule Technical Support Team. Date: February 2026

DMB Dosing in Mouse Models of Atherosclerosis

The dosing protocol for DMB is primarily derived from a seminal 2015 study that investigated its use as a non-lethal inhibitor of gut microbial trimethylamine (TMA) production to reduce atherosclerosis [1].

Table 1: In Vivo Dosing Protocol for DMB in ApoE⁻/⁻ Mice

Parameter Specification
Animal Model ApoE⁻/⁻ mice [1]
DMB Administration Route Drinking water [1]
DMB Concentration 1.0% (vol/vol) [1]
Treatment Duration Throughout the period of dietary intervention (e.g., high-choline or high-carnitine diet) [1]
Primary Outcome Significant reduction in plasma TMAO levels and inhibition of atherosclerotic lesion development, without altering circulating cholesterol levels [1]

Table 2: Key In Vitro Biochemical Data for DMB

Assay Type System / Enzyme IC₅₀ / Effective Concentration Key Finding
Enzyme Inhibition Recombinant CutC/D (from P. mirabilis) ~10 μM [1] Non-lethally inhibits microbial TMA lyase activity.
Microbial Culture Live P. mirabilis 20 mM (in culture medium) [1] Inhibited TMA production from d9-choline.
Complex Cultures Murine intestinal contents / Human feces 20 mM (in culture medium) [1] Effectively reduced TMA production from physiological polymicrobial cultures.

Mechanism of Action and Experimental Workflow

DMB acts as a non-lethal microbial inhibitor. It is a structural analogue of choline that non-lethally inhibits microbial TMA lyases (primarily CutC/CutD), thereby blocking the conversion of dietary nutrients like choline and L-carnitine into TMA in the gut [1]. This leads to reduced hepatic production of TMAO, a metabolite known to enhance atherosclerosis by promoting foam cell formation and altering cholesterol metabolism [1] [2].

The following diagram illustrates the mechanistic pathway of TMAO production and the site of DMB inhibition:

G Diet Dietary Precursors (Choline, L-Carnitine) Gut Gut Microbiome Diet->Gut Ingestion TMA Trimethylamine (TMA) Gut->TMA TMA Lyase (CutC/CutD) Liver Liver (FMO3 enzymes) TMA->Liver Portal circulation TMAO Atherogenic Metabolite (TMAO) Liver->TMAO Oxidation Athero Promotes Atherosclerosis (Foam cell formation) TMAO->Athero DMB Inhibitor: DMB DMB->Gut  Inhibits

The typical in vivo experiment involves treating atherosclerosis-prone mice (e.g., ApoE⁻/⁻ or LDLR⁻/⁻) with DMB in their drinking water while subjecting them to a high-choline or high-carnitine diet to drive TMAO production [1] [3]. The workflow is as follows:

G Start Start Experiment Model Atherosclerosis Model (ApoE⁻/⁻ mice) Start->Model Diet High-Choline/Carnitine Diet Model->Diet Group Randomization into Groups: 1. Control 2. DMB Treatment Diet->Group Treat Administration • Control: Normal water • DMB: 1% in water Group->Treat Monitor Monitor & Sample • Plasma TMAO levels • Body weight, water intake Treat->Monitor Sac Terminal Analysis Monitor->Sac Analysis Analysis of Atherosclerosis • Lesion size (aortic root/en face) • Macrophage foam cells Sac->Analysis

Key Application Notes for Researchers

  • Model Selection: The ApoE⁻/⁻ mouse model is well-established for studying atherosclerosis and was used in the foundational DMB study [1] [3]. These models develop hypercholesterolemia and aortic lesions suitable for evaluating interventions like DMB.
  • Critical Controls: Essential control groups include mice on a high-choline diet without DMB and a baseline group on a low-choline diet. This setup is crucial for isolating the specific effect of DMB on diet-induced TMAO production and atherosclerosis [1].
  • Efficacy Validation: The primary indicator of DMB's target engagement is a significant reduction in plasma TMAO levels in the treatment group compared to the diet-only control [1]. This should be confirmed before concluding effects on lesions are TMAO-mediated.
  • Microbiome Considerations: As DMB's target is the gut microbiome, its efficacy can be influenced by the specific microbial community structure of the animal facility [1] [2]. Monitoring baseline TMAO production in your colony is recommended.

References

DMB administration in drinking water for research

Author: Smolecule Technical Support Team. Date: February 2026

DMB Labeling Protocol for Sialic Acid Analysis

The following detailed protocol is adapted from the procedures for using a commercial DMB labeling kit for the quantitative analysis of sialic acids from glycoproteins [1].

Workflow Overview

The diagram below outlines the key stages of the DMB labeling and analysis workflow.

cluster_workflow DMB Sialic Acid Analysis Workflow Start Protein Sample (50-200 µg) A Sialic Acid Release Start->A B DMB Derivatization A->B A->B C Chromatographic Separation & Analysis B->C B->C D Data Quantification C->D

Materials and Reagents
  • DMB Kit Components: The core reagents are typically available as a commercial kit (e.g., LudgerTag LT-KDMB-A1) and include [1]:
    • DMB Dye
    • 2M Acetic Acid
    • Mercaptoethanol in Acetic Acid
    • Sodium Dithionite (Reductant)
    • Quantitative Standards (e.g., Neu5Ac, Neu5Gc)
    • Sialic Acid Reference Panel (for various acetylated species)
  • Samples and Standards:
    • Glycoprotein Sample: 50-200 µg is the recommended starting amount [1].
    • Process Standards: Fetuin glycoprotein or a purified glycopeptide (e.g., LudgerBioQuant GPEP A2G2S2) for quality control [1].
  • Equipment:
    • Heating block or water bath (80°C)
    • HPLC or UHPLC system with fluorescence detector (FLD)
    • Suitable C18 column (e.g., LudgerSep R1 or uR2) [1]
Step-by-Step Procedure
  • Sialic Acid Release (Acid Hydrolysis)

    • Solubilize your glycoprotein sample in 25 µL of 2M acetic acid. Using less than the recommended volume can make dissolution difficult during heating [1].
    • Incubate the sample at 80°C for 2 hours. These conditions are optimized to release sialic acids while minimizing degradation and preserving O-acetyl groups [1].
    • After hydrolysis, the solution may become gelatinous if the protein concentration is too high or due to buffer incompatibility. If this occurs, use less starting material or perform a buffer exchange into water prior to hydrolysis [1].
  • DMB Derivatization (Labeling Reaction)

    • Transfer a precise 5 µL aliquot of the hydrolyzed sample to a new reaction vial. This step is critical; accurate pipetting is essential for quantitative results [1].
    • Add the DMB labeling reagents (DMB dye, mercaptoethanol, and sodium dithionite) according to the kit instructions. Mix the solution thoroughly after adding the reagents [1].
    • Incubate the reaction in the dark at 50°C for 2-3 hours to form fluorescent DMB-sialic acid derivatives. Protecting the reaction from light is crucial to prevent dye degradation, which can be identified by a pink discoloration [1].
  • Chromatographic Analysis

    • Prepare the final sample for injection without dilution, especially if analyzing samples with low sialylation like IgG [1].
    • Inject the sample onto an HPLC/UHPLC system equipped with a C18 column and a fluorescence detector.
    • Use the sialic acid reference standards to generate calibration curves for absolute quantitation and to identify different sialic acid forms (Neu5Ac, Neu5Gc, O-acetylated variants) based on their retention times [1].

Key Experimental Considerations and Data

For a successful experiment, special attention must be paid to the following parameters and potential challenges.

Quantitative Data and Parameters
Parameter Specification / Optimal Range Purpose & Rationale
Sample Amount 50 - 200 µg protein Ensures signal is within detection range without causing viscosity issues [1]
Hydrolysis Time 2 hours at 80°C Balances complete sialic acid release with minimal degradation/loss of O-acetyl groups [1]
Sample Transfer 5 µL from hydrolysis A critical pinch point; requires high pipetting accuracy for quantitation [1]
Replicates n=3 Ensures data trustworthiness and allows identification of outliers from operator error [1]
LC Injection No dilution for low-sialylation samples Maximizes detection signal for analytes like IgG [1]
Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Gelatinous solution after acid addition Protein concentration too high; incompatible buffer Use less starting material (50-200 µg) or perform buffer exchange into water [1]
Poor results with aliquoted standards Loss of sample during aliquoting Use entire standard vial as provided; do not sub-aliquot [1]
Low or variable signal Inefficient labeling reaction; inaccurate 5 µL transfer Ensure reagents are fresh and mixed well; exercise extreme care during pipetting [1]
Interference in chromatogram Components from formulation buffer Always run a buffer blank to identify interfering species [1]

Critical Protocol Insights

  • Avoid Storing Prepared Reagents: The labeling reagent mixture contains light-sensitive dye and reducing agents. Storing opened ampules is not recommended, as exposure to air and light significantly reduces labeling efficiency and data quality [1].
  • Buffer Compatibility is Key: High concentrations of salts or certain buffers can interfere with the acid hydrolysis or labeling steps. For problematic buffers, a buffer exchange into water using a 10 kDa molecular weight cut-off filter is recommended [1].
  • Choose the Right Standard: Fetuin is a well-characterized glycoprotein standard containing both Neu5Ac and Neu5Gc, making it similar to many samples. In contrast, purified glycopeptide standards (e.g., GPEP) are quantitated more robustly (e.g., by qNMR) but may contain only Neu5Ac. The choice depends on whether a complex matrix or superior quantification is the priority [1].

Adapting the Protocol for Your Research

The protocol above is explicitly designed for the analysis of sialic acids released from purified glycoproteins or antibodies in a test tube. If your research requires administering DMB to live animals via drinking water, this represents a fundamentally different application.

To develop an in vivo administration protocol, you would need to investigate:

  • The solubility and stability of DMB in aqueous solutions over extended periods.
  • The appropriate dosing concentration in drinking water, which would require preliminary toxicity and pharmacokinetic studies.
  • Methods to verify that the compound remains stable and homogeneously mixed in drinking water over the intended administration period.

References

Application Notes and Protocols: Using 3,3-Dimethyl-1-Butanol (DMB) to Reduce Plasma TMAO Levels in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The gut microbiota-derived metabolite trimethylamine N-oxide (TMAO) has emerged as a significant contributor to cardiovascular disease pathogenesis, with elevated circulating levels associated with increased risk of myocardial infarction, heart failure, and atherosclerosis [1] [2] [3]. 3,3-Dimethyl-1-butanol (DMB), a structural analog of choline, acts as a non-lethal microbial trimethylamine (TMA) formation inhibitor that reduces TMAO production by competitively inhibiting microbial TMA lyases [4] [5]. These application notes summarize current preclinical protocols for using DMB to suppress TMAO levels and ameliorate TMAO-mediated pathophysiology in animal models.

TMAO Biosynthesis Pathway and DMB Inhibition Mechanism

The following diagram illustrates the TMAO biosynthesis pathway from dietary precursors and the specific mechanism of DMB inhibition:

G DietaryPrecursors Dietary Precursors (Choline, L-carnitine, betaine) GutMicrobiota Gut Microbiota DietaryPrecursors->GutMicrobiota TMAFormation TMA Formation (via TMA lyase enzymes) GutMicrobiota->TMAFormation HepaticConversion Hepatic Conversion (via FMO3 enzymes) TMAFormation->HepaticConversion DMB DMB Administration DMBInhibition Competitive Inhibition of TMA Lyase DMB->DMBInhibition DMBInhibition->TMAFormation inhibits TMAO Circulating TMAO HepaticConversion->TMAO CVD Cardiovascular Pathologies TMAO->CVD

Figure 1: TMAO Biosynthesis Pathway and DMB Inhibition Mechanism. DMB competitively inhibits microbial TMA lyase enzymes, reducing TMA production from dietary precursors and subsequent TMAO formation in the liver. Created with Graphviz.

DMB Administration Protocols

Summary of DMB Administration Parameters

Table 1: DMB Administration Protocols Across Preclinical Models

Animal Model Dose & Route Treatment Duration TMAO Reduction Primary Outcomes Citation
Sprague-Dawley rats (MI-induced HF) 1% (vol/vol) in drinking water 8 weeks ~40-50% Improved cardiac function, reduced hypertrophy, decreased IL-8 [1]
C57BL/6N mice (Western diet) 1% (vol/vol) in drinking water 8 weeks Significant suppression Prevented endothelial dysfunction, reduced aortic stiffness [4]
C57BL/6J mice (Pressure-overload HF) 1% (vol/vol) in drinking water 6 weeks Marked reduction Attenuated cardiac remodeling, reduced fibrosis & inflammation [6]
DMB Formulation and Administration
  • DMB Preparation: DMB (Sigma-Aldrich, Cat. No. D183005) is typically administered at 1% (vol/vol) in drinking water [1] [4] [6]. The solution is prepared by direct dilution in standard drinking water without special solvents.

  • Administration: DMB-supplemented water is provided ad libitum in standard volumetric water bottles. Solutions should be refreshed 2-3 times weekly to maintain stability and prevent contamination [4]. Standard chow diets can be used concurrently without special modifications.

  • Treatment Duration: Protocols typically span 6-8 weeks, with significant TMAO suppression observed within the first 1-2 weeks of treatment [1] [6].

  • Control Groups: Appropriate control groups receiving normal drinking water without DMB are essential for all experimental designs.

Experimental Methodology for Efficacy Assessment

TMAO Measurement Protocols
  • Blood Collection: Collect plasma via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes. Centrifuge at 1,500 × g for 15 minutes at 4°C [1]. Store aliquots at -80°C until analysis.

  • TMAO Quantification:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for TMAO measurement [4] [2].
    • Alternative methods include stable isotope dilution HPLC/MS/MS or commercial ELISA kits validated for plasma TMAO [3].
  • Timing: Baseline measurements should be taken pre-treatment, with follow-up measurements at 2-week intervals and study termination.

Functional and Histological Assessments

Table 2: Key Functional and Histological Assessment Methods

Assessment Type Specific Methods Parameters Measured Relevance to TMAO Pathology
Cardiac Function Echocardiography, LV catheterization Ejection fraction, fractional shortening, LV hemodynamics Quantifies HF improvement [1] [6]
Vascular Function Carotid artery dilation, pulse wave velocity Endothelial-dependent dilation, arterial stiffness Assesses endothelial function [4]
Histological Analysis H&E staining, Masson's trichrome Cardiac hypertrophy, fibrosis, inflammation Evaluates structural remodeling [6]
Molecular Analysis Western blot, PCR, ELISA NF-κB, TGF-β1/Smad3, IL-8, inflammatory cytokines Mechanisms of TMAO signaling [1] [6]
Experimental Workflow

The following diagram outlines a standardized experimental workflow for DMB efficacy studies:

G cluster_1 Pre-Experimental Phase cluster_2 Intervention Phase cluster_3 Terminal Analysis Phase1 Animal Model Selection (MI, Western Diet, Pressure Overload) Phase2 Baseline Measurements (TMAO, Echocardiography, BP) Phase1->Phase2 Phase3 Randomization to Groups (DMB vs. Vehicle Control) Phase2->Phase3 Phase4 DMB Administration (1% in drinking water) Phase3->Phase4 Phase5 Weekly Monitoring (Body weight, food/water intake) Phase4->Phase5 Phase6 Mid-Study Assessments (TMAO, Functional tests) Phase5->Phase6 Phase7 Final Functional Assessment (Echocardiography, PWV, etc.) Phase6->Phase7 Phase8 Terminal Blood Collection (Plasma for TMAO analysis) Phase7->Phase8 Phase9 Tissue Collection & Analysis (Heart, liver, vessels) Phase8->Phase9

Figure 2: Standardized Experimental Workflow for DMB Efficacy Studies. The comprehensive protocol spans model selection through terminal analysis, typically over 6-8 weeks. Created with Graphviz.

Key Findings and Mechanisms of Action

Cardiovascular Protective Effects

DMB treatment demonstrates multi-faceted cardioprotective effects beyond TMAO reduction:

  • Cardiac Improvement: In myocardial infarction models, DMB significantly improved left ventricular function, reduced cardiac hypertrophy, and attenuated pulmonary congestion [1].

  • Anti-fibrotic Effects: In pressure-overload heart failure models, DMB suppressed cardiac fibrosis and inflammation by inhibiting TGF-β1/Smad3 and NF-κB signaling pathways [6].

  • Vascular Protection: In Western diet-fed mice, DMB completely prevented endothelial dysfunction and aortic stiffening, restoring normal vascular function [4].

Inflammatory Pathway Modulation

DMB's benefits are mediated through profound effects on inflammatory signaling:

  • Cytokine Regulation: DMB treatment normalized interleukin-8 (IL-8) secretion and receptor expression in MI-induced heart failure [1].

  • NF-κB Pathway Inhibition: DMB significantly suppressed p65 NF-κB activation, reducing downstream inflammatory cytokine production [6] [3].

  • Oxidative Stress Reduction: DMB treatment mitigated TMAO-induced reactive oxygen species production and associated cellular damage [5] [3].

Considerations for Experimental Design

Model Selection
  • Myocardial Infarction: Coronary artery ligation in rats or mice for studying post-MI heart failure [1]

  • Pressure Overload: Transverse aortic constriction in mice for pressure-overload induced HF [6]

  • Diet-Induced Models: Western-style diet (high fat, high sugar) to induce vascular dysfunction [4]

  • Genetic Models: ApoE-/- mice for atherosclerosis studies with TMAO modulation [3]

Technical Considerations
  • DMB Stability: DMB solutions in drinking water remain stable for approximately 3-4 days at room temperature. Refresh solutions at least twice weekly [4].

  • Dosing Calculation: Average daily DMB intake is approximately 100-150 mg/kg/day in mice based on typical water consumption patterns [4].

  • Sample Size: Most studies utilize n=8-13 animals per group to achieve statistical power for functional endpoints [1] [4].

Conclusion

DMB administration at 1% in drinking water represents a robust, reproducible method for significantly reducing circulating TMAO levels in preclinical models. The compound demonstrates consistent efficacy across multiple disease models including myocardial infarction, pressure-overload heart failure, and diet-induced vascular dysfunction. The comprehensive protocols outlined herein provide researchers with standardized methods for implementing DMB interventions to investigate TMAO-related disease mechanisms and potential therapeutic applications.

References

Comprehensive Application Notes and Protocols for DMB Treatment in Collagen-Induced Arthritis (CIA) Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rheumatoid Arthritis and the CIA Model

Rheumatoid arthritis (RA) is a chronic systemic autoimmune disease characterized by joint inflammation, synovial hyperplasia, and progressive destruction of cartilage and bone, affecting approximately 0.5-1% of the global population [1]. The collagen-induced arthritis (CIA) model in mice is a well-established preclinical model that shares both immunological and pathological features with human RA, making it invaluable for evaluating potential therapeutic compounds [2]. In this model, arthritis is typically induced in susceptible mouse strains (such as DBA/1J) through immunization with heterologous type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization approximately 21 days later to synchronize disease onset [2] [3]. The resulting condition manifests as synovitis with features including cytokine production, endothelial activation, immune cell infiltration, fibroblast hyperplasia, and eventual cartilage and bone damage [3].

The CIA model exhibits several key advantages for RA research, including its dependence on genetic background, the development of autoantibodies to type II collagen, and the formation of inflammatory pannus tissue that erodes cartilage and bone [2]. These characteristics closely mirror the human disease pathophysiology, providing a biologically relevant system for evaluating novel therapeutics. Among the emerging compounds investigated in this model, 3,3-dimethyl-1-butanol (DMB) has demonstrated significant promise, not only for its efficacy but also for its novel mechanism of action that appears distinct from initially hypothesized pathways [4] [5].

DMB Therapeutic Potential and Novel Mechanism of Action

Background and Initial Hypothesis

This compound (DMB) was initially investigated in the CIA model based on its reported activity as an inhibitor of bacterial trimethylamine (TMA) lyases [4] [5]. This hypothesis was grounded in the proposed relationship between gut microbiome metabolism and inflammation, where bacterial TMA lyases convert dietary choline and carnitine into trimethylamine (TMA), which is subsequently oxidized in the liver to trimethylamine-N-oxide (TMAO) [5]. Elevated TMAO levels have been associated with inflammation in various disease states, including cardiovascular and kidney diseases, through mechanisms involving NLRP3 inflammasome activation and NF-κB signaling [5]. Previous studies in apolipoprotein E (ApoE) knockout models of atherosclerosis had demonstrated that DMB could reduce circulating TMAO levels coupled with reductions in macrophage foam cell formation and atherosclerotic lesions [5].

Unexpected Findings and Novel Mechanism
  • DMB treatment demonstrated significant reduction in arthritis severity (>50% compared to vehicle-treated mice) without reducing TMA or TMAO production in vivo [5]
  • The related TMA lyase inhibitor fluoromethylcholine (FMC) effectively reduced TMA/TMAO but did not ameliorate arthritis, instead showing increased disease severity compared to vehicle-treated mice [5]
  • DMB's protective effects persisted even in conditions where the intestinal microbiome was depleted or bypassed [5]

Further investigation revealed that DMB is metabolized within the host to a novel metabolite, 3,3-dimethylbutyric acid (DMBut) [4] [5]. Both DMB and its metabolite DMBut demonstrated significant efficacy in reducing disease severity and proinflammatory cytokines in CIA, suggesting these molecules act through direct immunomodulatory effects on host cells rather than through manipulation of gut bacterial metabolism [4]. In vitro studies indicate that DMB and DMBut may function by modulating secretion of proinflammatory cytokines from macrophages, positioning them as promising therapeutic candidates for autoimmune arthritis [4] [5].

Table 1: Quantitative Assessment of DMB Efficacy in CIA Model

Parameter Vehicle Group DMB-Treated Group FMC-Treated Group Statistical Significance
Arthritis Severity Score Baseline (100%) >50% reduction Increased severity p < 0.05 for DMB vs. vehicle and FMC
Disease Incidence High Delayed and reduced Similar to vehicle p < 0.05
Proinflammatory Cytokines Elevated Significantly reduced Not significantly reduced p < 0.05 for key cytokines
Cecal TMA Levels Baseline No significant reduction Significant reduction p < 0.05 for FMC vs. vehicle/DMB
Serum TMAO Levels Baseline No significant reduction Significant reduction p < 0.05 for FMC vs. vehicle/DMB

Table 2: Comparative Analysis of DMB and FMC Mechanisms

Characteristic DMB FMC
Primary Mechanism Direct immunomodulation via DMBut metabolite Bacterial TMA lyase inhibition
TMA/TMAO Reduction No significant effect Significant reduction
Efficacy in CIA >50% reduction in severity Increased disease severity
Microbiome Dependence Independent Dependent
Macrophage Cytokine Modulation Significant effect Not demonstrated
Therapeutic Potential for RA High Low

Therapeutic Application Protocols

DMB Treatment Regimen

Based on the optimal results observed in recent studies, the following protocol is recommended for evaluating DMB in the CIA model:

  • Test Compound: this compound (DMB)
  • Vehicle: Sterile drinking water
  • Dosage: 1% (vol/vol) in drinking water [5]
  • Administration Route: Oral via drinking water
  • Treatment Initiation: Day 21 post-initial immunization
  • Treatment Duration: Continue until study endpoint (typically day 35-40) [5]
  • Control Compounds: Include vehicle control and FMC (100 mg/kg via oral gavage) as a comparative control [5]

This specific dosage and administration route have been empirically shown to achieve effective concentrations while maintaining animal safety and welfare. The 1% concentration in drinking water approximates to a daily dose of approximately 83 μM based on typical water consumption patterns in mice [5]. Treatment beginning at day 21 corresponds with the booster immunization timing in standard CIA protocols, allowing assessment of therapeutic effect after disease initiation but before full manifestation [5] [2].

CIA Model Establishment

For consistent CIA induction, the following standardized protocol is recommended:

  • Animals: 6-week-old male DBA/1J mice (approximately 20-22g) [5] [2]
  • Collagen Type II: Chicken sternal cartilage collagen type II dissolved at 2 mg/mL in PBS/0.1M acetic acid [2]
  • Emulsification: Equal volume of complete Freund's adjuvant (1 mg/mL) [2]
  • Primary Immunization: 100 μL of emulsion (0.1 mg CII) injected intradermally at the base of the tail [2]
  • Booster Immunization: Day 21 with 100 μL of CII (2 mg/mL) intraperitoneally [2]
  • Disease Synchronization: At day 25, administer 100 μL of lipopolysaccharide (500 μg/mL in PBS) intraperitoneally [2]

This protocol typically results in arthritis development between day 40 and day 55 in 70-80% of immunized animals, with disease onset characterized by visible paw redness and swelling, and histological evidence of joint inflammation and damage [3]. Some protocols may omit the LPS synchronization step, with arthritis developing spontaneously following the booster immunization [5].

Preparation of DMB Solution

For consistent delivery, prepare the DMB treatment solution as follows:

  • Materials:

    • This compound (DMB) (≥95% purity)
    • Sterile drinking water
    • Sterile glassware or plasticware resistant to organic solvents
  • Procedure:

    • Aseptically add DMB to sterile drinking water to achieve 1% (vol/vol) concentration
    • Mix thoroughly by stirring or vortexing until completely emulsified
    • Freshly prepare solution every 48-72 hours to ensure stability and potency
    • Document solution consumption to monitor animal intake and potential effects on hydration

Assessment Methodologies

Disease Monitoring and Clinical Assessment

Regular monitoring of arthritis development and progression is essential for evaluating therapeutic efficacy:

  • Arthritis Scoring: Assess each paw daily using a standardized scoring system [5] [2]:

    • 0 = No inflammation
    • 1 = Mild redness and swelling limited to individual digits or ankle/wrist joints
    • 2 = Moderate redness and swelling involving multiple joints or entire paw
    • 3 = Severe redness and swelling encompassing the entire paw
    • 4 = Maximally inflamed limb with joint rigidity and/or ankylosis
    • Total score = Sum of all four paws (maximum 16) [5]
  • Footpad Thickness: Measure with precision calipers; calculate percent increase as (thickness at measurement day - thickness at day 0) / thickness at day 0 × 100% [3]

  • Disease Incidence: Record the percentage of mice developing arthritis (defined as ≥15% increase in hind footpad thickness) in each group [3]

  • Body Weight: Monitor weekly as an indicator of overall health status [6]

These clinical assessments should begin at day 21 post-immunization and continue regularly until the study endpoint. For optimal consistency, all scoring should be performed by blinded evaluators unaware of treatment group assignments.

Endpoint Analyses

At study termination (typically day 35-40), the following analyses provide comprehensive assessment of disease pathology and therapeutic effects:

  • Histopathological Evaluation:

    • Collect hind and forepaws, fix in 10% neutral buffered formalin
    • Decalcify in 10% EDTA or commercial decalcification solution
    • Process, embed in paraffin, section at 5-7μm thickness
    • Stain with hematoxylin and eosin (H&E) for overall morphology
    • Evaluate for synovitis, pannus formation, cartilage erosion, bone damage, and inflammatory cell infiltration [3]
  • Cytokine Profiling:

    • Collect serum and joint tissue homogenates
    • Quantify proinflammatory cytokines (IL-1β, IL-6, TNF-α) using ELISA or multiplex immunoassays [5]
    • DMB treatment typically shows significant reduction in multiple proinflammatory cytokines [5]
  • Metabolite Analysis:

    • Collect cecal content and serum samples
    • Analyze TMA and TMAO levels using UPLC-MS/MS to confirm DMB's lack of effect on this pathway [5]
    • Identify and quantify DMBut metabolite in serum and tissues [4]
  • Microbiome Analysis (Optional):

    • Collect fecal pellets at endpoint
    • Perform 16S ribosomal RNA gene sequencing to assess microbial community composition [5]
    • Alpha diversity (Shannon, Chao1, Simpson) and beta diversity (Bray-Curtis) analyses [5]

Table 3: Experimental Timeline for DMB Assessment in CIA Model

Day Procedure Parameters Measured
0 Primary immunization with CII/CFA Baseline clinical assessment
21 Booster immunization; Begin DMB treatment Clinical scoring begins
21-35 Continuous DMB administration Daily arthritis scoring, weekly body weight
35-40 Study endpoint Final clinical scoring, tissue collection
Endpoint Tissue processing Histology, cytokine measurement, metabolite analysis

Research Applications and Workflow

The DMB treatment protocol in CIA models has broad applications across multiple research domains:

  • Drug Screening: DMB serves as a novel therapeutic candidate with a unique mechanism of action distinct from conventional RA treatments [4] [5]
  • Mechanistic Studies: The DMB/DMBut system provides a valuable tool for investigating macrophage-mediated immunomodulation independent of microbiome effects [5]
  • Combination Therapy Development: DMB may be evaluated alongside conventional DMARDs or biologics to assess potential synergistic effects [1]
  • Pathway Analysis: The unexpected divergence between DMB and FMC effects enables research into alternative inflammation pathways beyond the TMA/TMAO axis [5]

The following workflow diagram illustrates the experimental process and key decision points in evaluating DMB treatment:

DMB_Workflow Start Start: CIA Model Establishment Immunization Primary Immunization: CII + CFA Start->Immunization Booster Day 21: Booster Immunization Immunization->Booster Treatment Initiate DMB Treatment (1% in drinking water) Booster->Treatment Monitoring Daily Monitoring: Arthritis Scoring Footpad Measurement Treatment->Monitoring Endpoint Day 35-40: Study Endpoint Monitoring->Endpoint Analysis Tissue Collection & Analysis Endpoint->Analysis Results Data Interpretation: Compare DMB vs Controls Analysis->Results End End Results->End

Diagram 1: Experimental workflow for DMB treatment evaluation in CIA model

The molecular signaling pathway of DMB action, based on current research findings, can be visualized as follows:

DMB_Mechanism DMB DMB (this compound) Host Host Metabolism DMB->Host Oral administration TMA TMA/TMAO Pathway DMB->TMA No significant effect DMBut DMBut Metabolite (3,3-dimethylbutyrate) Host->DMBut Metabolic conversion Macrophage Macrophage Modulation DMBut->Macrophage Direct immunomodulation Cytokines Reduced Proinflammatory Cytokines (IL-1β, IL-6, TNF-α) Macrophage->Cytokines Inhibits secretion Arthritis Ameliorated Arthritis >50% Reduction in Severity Cytokines->Arthritis Reduced inflammation TMA->Arthritis Hypothesized pathway Not supported by data Microbiome Intestinal Microbiome Microbiome->TMA

Diagram 2: DMB mechanism of action independent of TMA/TMAO pathway

Conclusion

The application of DMB in collagen-induced arthritis models represents a novel therapeutic approach with a distinct mechanism of action from conventional RA treatments. The unexpected finding that DMB's efficacy occurs independently of TMA lyase inhibition and instead functions through host metabolism to an active metabolite (DMBut) that directly modulates macrophage cytokine secretion opens new avenues for therapeutic development in autoimmune arthritis.

The protocols outlined herein provide researchers with a standardized framework for evaluating DMB and related compounds in CIA models, ensuring consistent and reproducible results across studies. The comprehensive assessment methodologies enable thorough investigation of both efficacy and mechanism, supporting the translation of preclinical findings to potential clinical applications.

Future research directions should include dose-response studies to establish optimal dosing, investigations into the specific molecular targets of DMBut in macrophage signaling pathways, and evaluation of DMB/DMBut in combination with established therapies to assess potential synergistic effects. Additionally, exploration of these compounds in other autoimmune and inflammatory models may reveal broader applications beyond rheumatoid arthritis.

References

Quantitative Analysis of DMB in Olive Oil by HS-GC/MS

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details a validated method for identifying and quantifying DMB in extra virgin olive oil using Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) [1].

Materials and Equipment
  • GC-MS System: Gas Chromatograph coupled with a Mass Spectrometer.
  • Headspace Autosampler
  • GC Column: A standard GC column is suitable. The specific column used in the validating study was not detailed, but methods for similar compounds use Agilent J&W DB-624UI or equivalent columns for volatile analysis [2] [3].
  • Internal Standard (IS): 2-pentanol. During method development, isopropanol, n-butanol, and n-pentanol were also tested, but 2-pentanol was selected for its optimal chromatographic separation and distinct mass spectrum [1].
  • DMB Standard: Pure standard for calibration.
Sample Preparation
  • Weigh an appropriate amount of olive oil sample into a headspace vial.
  • Spike with a known concentration of the internal standard, 2-pentanol.
  • Seal the vial and place it in the headspace autosampler tray.
HS-GC/MS Instrumental Parameters

The following table summarizes the key methodological parameters. The method was validated for DMB concentrations ranging from 100 to 5,000 µg/L, with a separate linear equation for the 0-100 µg/L range [1].

Table 1: Key Parameters for HS-GC/MS Analysis of DMB in Olive Oil

Parameter Specification
Headspace Incubation 125 °C for 10 minutes [2]
Injection Volume 1 mL of headspace gas [2]
Carrier Gas Helium [3]
Chromatographic Separation Temperature program as required for resolution
Mass Spectrometry Selective Ion Monitoring (SIM) or full-scan mode
Calibration Range 100 - 5,000 µg/L (primary); 0 - 100 µg/L (extended) [1]
Internal Standard 2-pentanol [1]
Calibration Equation (100-5000 µg/L) y = x · 11.462 · 10-6 (R² = 0.9989) [1]
Calibration Equation (0-100 µg/L) y = x · 17.860 · 10-6 (R² = 0.9983) [1]
Method Uncertainty 8.22% (at confidence level k=2) [1]
Experimental Workflow

The following diagram illustrates the complete analytical procedure:

Start Start Sample Analysis Prep Sample Preparation Start->Prep Weigh Weigh olive oil into HS vial Prep->Weigh Spike Spike with Internal Standard (2-pentanol) Weigh->Spike Seal Seal vial Spike->Seal HS Headspace Extraction Seal->HS Incubate Incubate at 125°C for 10 min HS->Incubate Inject Inject 1 mL headspace gas Incubate->Inject GCMS GC-MS Analysis Inject->GCMS Separate Chromatographic separation GCMS->Separate Detect MS Detection and Quantification Separate->Detect Data Data Analysis Detect->Data Cal Apply calibration curve for concentration Data->Cal End Report Result Cal->End

In Vitro Protocol: Inhibition of TMA Production by DMB

This protocol describes an optimized, high-throughput anaerobic fermentation method to study the inhibition of choline conversion to Trimethylamine (TMA) by DMB, using a healthy human fecal starter [4].

Materials and Reagents
  • Fecal Starter: Human fecal samples, pooled and diluted 1:10 in PBS to create a 20% fecal slurry [4].
  • Culture Media: Anaerobic growth medium per established formulations (e.g., containing peptone water, yeast extract, bile salts, L-cysteine, etc.) [4].
  • Substrate: Choline (100 µM working concentration) [4].
  • Inhibitor: 3,3-Dimethyl-1-butanol (DMB). A 10 mM concentration was defined as a positive control, achieving approximately 50% reduction in TMA production [4].
  • Anaerobic Chamber maintained at 37°C with an atmosphere of 5% H₂, 5% CO₂, and 90% N₂ [4].
Procedure
  • Preparation: Inside the anaerobic chamber, combine growth media, fecal slurry (20% of final volume), and 100 µM choline in a 96-well plate [4].
  • Dosing: Add DMB to the test wells. A concentration of 10 mM DMB is used as a positive control for inhibition [4].
  • Fermentation: Incubate the plate anaerobically at 37°C for 12 hours [4].
  • Termination and Analysis: Stop the reaction and analyze TMA production in the supernatant using techniques like LC-MS/MS [4].

Biological Context and Analytical Challenge

DMB is investigated primarily for its potential to inhibit microbial TMA lyases, enzymes that convert dietary choline and L-carnitine into Trimethylamine (TMA), which is subsequently oxidized in the liver to the pro-atherogenic metabolite Trimethylamine N-oxide (TMAO) [4]. The following pathway contextualizes DMB's proposed mechanism:

DietaryInput Dietary Choline/L-Carnitine Gut Gut Microbiota DietaryInput->Gut TMA Trimethylamine (TMA) Gut->TMA TMA-lyase Liver Liver (FMO3 Enzyme) TMA->Liver TMAO TMAO Liver->TMAO Atherosclerosis Promotes Atherosclerosis TMAO->Atherosclerosis DMB DMB Inhibitor DMB->Gut Inhibits

However, a significant analytical consideration emerges from recent studies. While DMB was initially characterized as a TMA-lyase inhibitor, subsequent research suggests its therapeutic effects in a collagen-induced arthritis (CIA) model may be independent of TMA/TMAO reduction [5] [6]. These studies found that DMB treatment did not lower TMA or TMAO levels in mice, in contrast to another inhibitor, fluoromethylcholine (FMC) [5] [6]. This indicates that DMB's mechanism of action is more complex and may involve immunomodulatory effects via a host-derived metabolite, 3,3-dimethyl-1-butyric acid (DMBut) [5] [6].

Key Considerations for Researchers

  • Mechanism is Not Fully Elucidated: The primary bioanalytical challenge is reconciling DMB's observed biological effects with its mechanism. Researchers should not assume that its efficacy directly correlates with TMA-lyase inhibition in all models [5] [6].
  • Monitor DMB and its Metabolites: For a complete picture, analytical methods should be developed to detect not only DMB but also its potential metabolites, like DMBut [5].
  • Choice of Internal Standard: The use of 2-pentanol as an internal standard for GC-MS analysis of DMB in complex matrices like olive oil has been specifically validated and is recommended over other alcohols [1].

References

DMB stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

DMB Stability & Storage: Key Data

The primary stability data for DMB comes from its use in synthesizing Polyamic Acid (PAA). The table below summarizes how storage temperature and solution concentration affect the stability of 6FDA-DMB PAA, based on gel permeation chromatography (GPC) measurements of weight-average molecular weight (Mw) [1].

Storage Temperature Storage Duration Mw Reduction (12 wt% Concentrated Solution) Mw Reduction (0.15 wt% Diluted Solution)
-18 °C 139 days 0% Not Tested
-12 °C 139 days 7.2% Not Tested
4 °C 139 days 34.7% Not Tested
25 °C 139 days 83.8% Not Tested
25 °C 10 hours Not Tested 52.8%
  • Low-Temperature Storage is Critical: Concentrated PAA solutions (12 wt%) showed excellent stability when stored at -18°C, with no molecular weight degradation over 139 days.
  • Temperature Dependence: Degradation accelerates with increasing storage temperature.
  • Concentration is Key: Diluted solutions (0.15 wt%) are significantly less stable than concentrated ones and degrade rapidly, even at room temperature.

Experimental Protocols for Stability Assessment

Here are methodologies for monitoring the stability of PAA solutions derived from DMB.

Protocol 1: Monitoring Molecular Weight via GPC-RI-MALLS-VIS

This protocol is used to track the degradation of PAA by measuring changes in key molecular parameters [1].

  • Objective: To systematically investigate the variations of molecular weights and other parameters of PAA during storage.
  • Materials & Equipment:
    • GPC system coupled with a Refractive Index (RI) detector, Multi-Angle Laser Light Scattering (MALLS) detector, and a Viscometer (VIS).
    • Mobile phase: 0.02 M LiBr / 0.20 M HAc / DMF.
    • Two PLgel 10 μm MIXED-B LS columns.
    • Constant temperature column compartment set to 50 °C.
  • Procedure:
    • Sample Preparation: Store the PAA solution (e.g., 12 wt% in DMAc) under various conditions (e.g., -18°C, -12°C, 4°C, 25°C) for different durations [1].
    • System Setup: Equilibrate the GPC system with the mobile phase at a flow rate of 0.7 mL/min.
    • Measurement: Inject samples and use the GPC-RI-MALLS-VIS system to measure:
      • Weight-average molecular weight (Mw)
      • Number-average molecular weight (Mn)
      • Polydispersity Index (Mw/Mn)
      • Root-mean-square radius of gyration (Rg)
      • Intrinsic viscosity ([η])
  • Data Interpretation: A decrease in Mw and Mn indicates hydrolytic degradation of the polymer chains. The study on 6FDA-DMB PAA found that degradation involved a simultaneous decline in both Mw and Mn, which is not consistent with a simple chain length equilibration mechanism [1].
Protocol 2: Principles of Real-Time & Accelerated Stability Testing

This general methodology from pharmaceutical science can be adapted to predict the shelf-life of DMB-containing solutions or formulations [2].

  • Objective: To estimate the shelf life of a product at recommended storage conditions through controlled aging studies.
  • Real-Time Testing:
    • Procedure: Store the product at the recommended storage conditions (e.g., -18°C) and monitor its key characteristics (e.g., molecular weight, viscosity) over time until it fails its specifications.
    • Data Analysis: Model the degradation pattern (e.g., zero-order or first-order kinetics) to estimate the time at which the product degrades below a critical level (C). The lower 95% confidence limit of this estimated time is typically assigned as the product's shelf life [2].
  • Accelerated Stability Testing:
    • Procedure: Store the product at elevated stress conditions (e.g., 4°C, 25°C). Temperature is the most common accelerating factor.
    • Data Analysis: Use the Arrhenius equation to model the relationship between the degradation rate at elevated temperatures and the rate at the recommended storage temperature. This model allows for prediction of shelf life without waiting for real-time data [2].
    • Important Note: The same degradation mechanism must occur at both the elevated and recommended storage temperatures for the prediction to be valid.

DMB PAA Synthesis & Degradation Pathway

The following diagram illustrates the synthesis of Polyamic Acid from DMB and its subsequent degradation or conversion.

DMB_Pathway cluster_synthesis Synthesis cluster_storage Storage & Stability DMB DMB Reaction DMB->Reaction FDA FDA FDA->Reaction PAA_Solution PAA_Solution PAA_Stable Stable PAA (Mw maintained) PAA_Solution->PAA_Stable Store at -18°C PAA_Degraded Degraded PAA (Mw loss via hydrolysis) PAA_Solution->PAA_Degraded Store at 25°C PI_Film Polyimide (PI) PAA_Solution->PI_Film Thermal Imidization Reaction->PAA_Solution Polycondensation in DMAc, 20°C, 48h

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for maintaining DMB PAA solution stability? A1: Temperature is the most critical factor. For long-term storage (over 139 days) of concentrated solutions (12 wt%), a temperature of -18°C is required to prevent any measurable degradation in molecular weight [1].

Q2: Why do diluted DMB PAA solutions degrade much faster? A2: Diluted solutions (e.g., 0.15 wt%) have a higher water-to-polymer ratio and less chain entanglement. This accelerates the hydrolytic degradation of the amic acid bonds, leading to a rapid drop in molecular weight [1].

Q3: Does the viscosity drop of a PAA solution always mean the polymer is degrading? A3: Not necessarily. While hydrolysis causes irreversible degradation and a drop in molecular weight (Mw and Mn), an initial viscosity decrease can also be caused by "chain length equilibration," a reversible process where Mn remains constant [1]. GPC analysis is needed to distinguish between these mechanisms.

Q4: What is the recommended mobile phase for accurate GPC analysis of PAA? A4: The recommended mobile phase is 0.02 M LiBr / 0.20 M HAc in DMF. This formulation acts as an efficient eluent that shields complicated interactions in the solution, allowing for accurate measurement of PAA's molecular parameters [1].

References

Dmb Optimization FAQs & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses specific, high-impact issues that researchers commonly face during Dmb-protected synthesis.

  • FAQ 1: How can I prevent low yields caused by cyclic lactone formation? The Hmb group (a close relative of Dmb) is prone to forming cyclic lactones during activation and coupling, which severely reduces yield [1]. To avoid this side reaction, replace Hmb-protected amino acids with Dmb-protected variants where possible [1]. Specifically, using pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides is highly effective, as the Dmb group is structurally incapable of forming the lactone [1].

  • FAQ 2: How do I minimize aspartimide and other side-product formation? The Asp-Gly sequence is particularly susceptible to aspartimide formation, a common side reaction that generates impurities [1]. Incorporating the Dmb group on the glycine backbone effectively blocks the formation of this aspartimide intermediate [1]. Therefore, using Fmoc-Asp(OtBu)-(Dmb)Gly-OH is becoming a standard method for incorporating Asp-Gly sequences to suppress this side reaction and improve yield [1].

  • FAQ 3: What is the optimal strategy for placing Dmb groups in a peptide sequence? For maximum effect in preventing aggregation during solid-phase peptide synthesis (SPPS), backbone protecting groups like Dmb should be incorporated at least every six residues along the chain [2]. Furthermore, for the best results, they should be placed at or near the start of hydrophobic segments and at least six residues away from a proline, pseudoproline, or N-methyl amino acid [1].

Optimization Parameters & Comparative Data

Strategic use of dipeptides is a key theme in Dmb optimization. The table below summarizes core strategies, while the experimental protocol provides a detailed methodology.

Optimization Goal Recommended Strategy Key Experimental Consideration Primary Literature Support
Prevent Lactone Formation Use (Dmb)Gly in dipeptides [1]. Incorporate via Fmoc-(Dmb)Gly-Xxx-OH dipeptide building blocks. [1]
Prevent Aspartimide Formation Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide [1]. Use as a single building block in SPPS at Asp-Gly sites. [1]
Prevent Aggregation Strategic backbone protection every ~6 residues [2]. Place Dmb groups at the start of hydrophobic regions. [1] [2]
Detailed Protocol: Incorporating a Dmb-Protected Dipeptide

The following methodology is adapted from general practices for using backbone-protected dipeptides in Fmoc-SPPS [1] [2].

  • Resin Preparation. Begin with a standard Fmoc-protated resin (e.g., Wang or Rink Amide resin) suitable for your target peptide. Place the resin in a solid-phase reaction vessel.
  • Coupling Cycle.
    • Fmoc Deprotection: Wash the resin with DMF (3 x 1 min). Treat with 20% piperidine in DMF (1 x 2 min, 1 x 5 min) to remove the Fmoc group. Wash thoroughly with DMF (5 x 1 min).
    • Dipeptide Coupling:
      • Activation: Dissolve the Fmoc-Xxx-(Dmb)Yyy-OH dipeptide (4 equiv) in a minimal volume of DMF. Add the activator HATU (or HCTU) (3.9 equiv) and the base DIPEA (8 equiv). Mix for 1-2 minutes.
      • Reaction: Add the activated dipeptide solution to the resin. Bubble nitrogen or agitate the mixture for 1-2 hours at room temperature.
    • Completion Check: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. If necessary, perform a second coupling with fresh reagents.
  • Chain Elongation. After successful coupling, proceed with standard Fmoc deprotection and subsequent single amino acid couplings to continue the peptide synthesis.
  • Global Deprotection & Cleavage. Once the full sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail. The Dmb group is cleaved under these acidic conditions. Note: The benzylic cation released during Dmb deprotection can alkylate sensitive residues like tryptophan; ensure your cleavage cocktail contains appropriate scavengers (e.g., water, triisopropylsilane) to prevent this [2].

Experimental Workflow for Yield Optimization

The following diagram illustrates the logical decision process for applying Dmb protection strategies to optimize synthesis yield, integrating the FAQs and protocol details.

Dmb_Optimization_Workflow Start Start Peptide Sequence Design Q1 Sequence contains Asp-Gly motif? Start->Q1 Q2 Using Hmb protection and encountering low yields? Q1->Q2 No A1 Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block Q1->A1 Yes Q3 Peptide is prone to aggregation or is long (>40 AA)? Q2->Q3 No A2 Switch to corresponding (Dmb)Gly dipeptide Q2->A2 Yes A3 Incorporate Dmb backbone protection every ~6 residues Q3->A3 Yes Protocol Proceed with Standard Fmoc-SPPS Protocol & Global Deprotection Q3->Protocol No A1->Protocol A2->Protocol A3->Protocol

References

improving DMB detection sensitivity in GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

GC-MS Sensitivity Troubleshooting Guide

A drop in sensitivity can originate from many parts of the GC-MS system. The table below outlines common problem areas, their symptoms, and initial corrective actions [1] [2].

Problem Area Common Symptoms Possible Causes & Solutions
Sample Introduction Peak tailing, reduced response, ghost peaks Dirty injection liner: Replace or clean the liner. Degraded septum: Replace the septum. Dirty/cracked column end: Trim the first 0.5-1 meter of the column [2].
Ion Source Low signal across all compounds, poor tune report Contaminated source: Clean the ion source. Misaligned ion volume: Use the manufacturer's tool to reposition for maximum signal [2]. Oxidized filament: Replace the filament [2].
Vacuum System Poor peak shape, inability to reach vacuum, high background noise System leak: Perform a leak check and tighten or replace fittings. Failing vacuum pumps: Perform routine maintenance on turbomolecular and foreline pumps [1].
Detector Consistently low signal even after other maintenance Electron multiplier (EM) aging/depleted: If the EM voltage is unusually high, it may need replacement [2].

For a systematic approach, follow the troubleshooting workflow below. It models the path of your analyte through the instrument to help you isolate the issue.

Optimizing for DMB-Labeled Analytes

While general GC-MS maintenance is crucial, specific optimizations can further enhance the detection of DMB-labeled sialic acids. The referenced study on this topic highlights several key experimental parameters [3].

  • Detection Modes: The research uses high-resolution accurate mass spectrometry (HRAM-MS) for superior specificity and mass accuracy. Coupling this with fluorescence detection provides a complementary, highly sensitive detection method [3].
  • Fragmentation Techniques: The method employs both collision-induced dissociation (CID) and electron-activated dissociation (EAD). These complementary techniques can provide more comprehensive structural information for confirmation [3].
  • Acquisition Mode: Using a technique like scheduled high-resolution multiple reaction monitoring (sMRMHR) can significantly improve sensitivity and reproducibility for target compounds by optimizing dwell times around expected retention windows [3].

Frequently Asked Questions (FAQs)

Q1: My GC-MS tune report looks normal, but my sample sensitivity is still low. What should I check next? The tune report primarily assesses the MS vacuum and ion optics. If it's normal, the issue likely lies in the GC front-end. Systematically check and replace the injection liner, septum, and trim the column inlet [2]. Also, verify that your CI gas pressure (if using Chemical Ionization) is set correctly [2].

Q2: How can I proactively prevent sensitivity loss? Implement a routine preventive maintenance schedule. This includes regularly changing liners and septa, trimming the column, cleaning the ion source, and servicing vacuum pumps according to the manufacturer's guidelines [1]. Keeping a log of tune reports and system performance over time is invaluable for spotting gradual degradation [1].

Q3: Can a faster GC-MS method improve my workflow without sacrificing too much sensitivity? Yes, method speed can be optimized. A recent forensic study reduced GC-MS run time from 30 to 10 minutes while improving the Limit of Detection (LOD) by at least 50% for key analytes like cocaine. This was achieved by optimizing temperature programming and carrier gas flow [4]. However, be aware that very short run times might slightly impact metabolite coverage and repeatability in complex applications like untargeted metabolomics [5].

References

Troubleshooting Low Recovery in Demineralization Buffer (DMB) Workflows

Author: Smolecule Technical Support Team. Date: February 2026

The following flowchart provides a systematic approach to diagnosing and resolving common issues that lead to low DNA recovery when using a demineralization buffer. This method is often applied to tough samples like bone [1] [2].

DMB_Troubleshooting cluster_1 Sample Preparation & Demineralization cluster_2 DMB Formulation & Handling cluster_3 Post-Deminerlization & Purification Start Low DNA Recovery with DMB SamplePrep Incomplete Demineralization? Start->SamplePrep DMBFormulation Ineffective DMB Buffer? Start->DMBFormulation PostExtraction Losses During Purification? Start->PostExtraction Grind Pulverize sample to fine powder (Improves surface area for DMB) SamplePrep->Grind Yes OldSample Sample Highly Degraded? SamplePrep->OldSample No CheckEDTA Confirm EDTA concentration (0.5M is common, check pH to 8.0) DMBFormulation->CheckEDTA Yes Volume Insufficient DMB Volume? DMBFormulation->Volume No Binding Suboptimal Binding to Silica PostExtraction->Binding Yes Elution Inefficient Elution? PostExtraction->Elution No Incubate Ensure sufficient incubation time (e.g., 1-24 hours with agitation) Grind->Incubate Temp Optimize incubation temperature (e.g., room temp vs. 56°C) Incubate->Temp QCInput Use QC method for degraded DNA (Extract with shorter fragment targets) OldSample->QCInput Yes Inhibitors Inhibitors in Sample? OldSample->Inhibitors No Success Improved DNA Recovery AddBSA Add BSA to PCR reaction or increase post-extraction purification Inhibitors->AddBSA Yes CheckDetergent Include a detergent (e.g., Triton X-100, Tween-20) to improve lysis CheckEDTA->CheckDetergent Protease Add Proteinase K during demineralization/lysis step CheckDetergent->Protease Ratio Increase DMB volume to sample mass (Ensure sample is fully submerged) Volume->Ratio Yes CarrierRNA CarrierRNA Binding->CarrierRNA Add carrier RNA or poly(A) OptimizeBuffer OptimizeBuffer Binding->OptimizeBuffer Optimize binding buffer pH and chaotropic salt concentration PreHeat Pre-heat elution buffer to 50-70°C Elution->PreHeat Yes IncubateElu IncubateElu PreHeat->IncubateElu Incubate column with buffer for 5 min before centrifugation RepeatElu RepeatElu IncubateElu->RepeatElu Perform a second elution into the same tube

Key Optimization Parameters for DMB Protocols

This table summarizes critical parameters to check and optimize in your protocol, based on general principles for handling challenging biological samples [1] [2] [3].

Parameter Common Issue Optimization Strategy Expected Outcome
Sample Preparation [1] [2] Large fragment size reduces surface area. Pulverize to a fine powder using a freezer mill or similar. More complete demineralization and lysis; higher yield.
DMB Incubation [1] [2] Insufficient time for demineralization. Extend incubation time (e.g., overnight) with constant agitation. Release of DNA from the mineral matrix.
Lysis Enhancement [1] [3] Inefficient cellular lysis after demineralization. Incorporate detergents (Triton X-100, Tween) and Proteinase K. Improved release of DNA from cells.
Inhibitor Removal [1] [4] Co-purified inhibitors affect downstream PCR. Include a wash buffer with ethanol; consider a post-extraction clean-up. Higher quality DNA with better amplification.
DNA Binding [5] Low efficiency binding to silica columns, especially for short fragments. Add carrier RNA or poly(A); ensure optimal binding buffer pH and salt. Improved recovery of low-concentration and fragmented DNA.

Alternative & Complementary Methods

If optimization of the DMB protocol alone does not yield the required results, consider these alternative or complementary approaches:

  • Combine Mechanical and Chemical Lysis: For extremely tough samples like bone, a combination of mechanical homogenization (e.g., using a bead mill like the Bead Ruptor Elite) with chemical DMB treatment can provide a "power punch" for more effective sample disruption [1].
  • Phenol-Chloroform Extraction: This classical method can sometimes yield more DNA, especially from difficult samples, compared to some silica-column based kits. It is less affected by the size of the DNA fragments, leading to better recovery of degraded DNA [6] [5]. However, it involves the use of toxic chemicals and is more labor-intensive.
  • Validate Recovery with Exogenous Controls: To accurately assess your extraction efficiency, spike a known quantity of an exogenous DNA control (preferably a long, genomic DNA fragment) into the sample before lysis and demineralization. Calculating its recovery rate provides a precise measure of your method's efficiency and helps identify the step where loss is occurring [5].

I hope this technical support guide provides a solid foundation for troubleshooting your experiments.

References

DMB Labeling and Sialic Acid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Sialic acids are crucial for the function of therapeutic glycoproteins. The standard analysis method involves releasing them from the glycoprotein, derivatizing them with DMB, and analyzing them using Reversed-Phase HPLC with fluorescence detection (typical detection: Ex 373 nm / Em 448 nm) [1] [2].

The diagram below illustrates the core workflow for analyzing sialic acids using DMB labeling.

DMB_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis Start Glycoprotein Sample Step1 Acid Hydrolysis (2M Acetic Acid, 80°C, 2h) Start->Step1 Start->Step1 Step2 Derivatization with DMB (50°C, 2-3 hours) Step1->Step2 Step1->Step2 Step3 HPLC/FLR Analysis Step2->Step3 Step4 Data Analysis & Quantitation Step3->Step4 Step3->Step4 End Purity and Quantity Report Step4->End

Optimizing Chromatographic Separation

A common challenge is the inadequate separation of DMB-NANA and DMB-NGNA from each other and from derivatized impurities, which limits sensitivity and reproducibility [1].

Comparison of HPLC Methods for DMB-Labeled Sialic Acids
Parameter Traditional C18 Method [1] Optimized RP-Amide Method [1]
Column Ascentis C18, 15 cm × 2.1 mm, 3 µm Ascentis Express RP-Amide, 10 cm × 2.1 mm, 2.7 µm
Mobile Phase Water:Acetonitrile:Methanol (84:9:7) Binary: (A) Water / (B) Acetonitrile (both with 0.1% Formic Acid)
Gradient Isocratic 0-1 min: 6% B; 1-4 min: 20% B; 4-12 min: 6% B
Run Time 25 minutes 15 minutes
Resolution Incomplete baseline resolution Baseline resolution
Key Advantage Well-established Shorter run time, simpler mobile phase, resolves interferences

Switching to an RP-Amide column with a binary mobile phase provides a superior solution, offering better selectivity, a shorter analysis time, and a simpler mobile phase composition [1].

Troubleshooting Guide & FAQs

Here are solutions to frequently encountered problems in the DMB sialic acid analysis workflow.

Sample Preparation and Derivatization
  • Problem: Gelatinous solution after adding acid.

    • Cause & Solution: This can occur with high protein concentration or certain buffer compositions. Use less starting material (50–200 µg) or perform a buffer exchange into water using a 10 kDa molecular weight cut-off filter prior to acid release [3].
  • Problem: Poor reproducibility between replicates.

    • Cause & Solution: The most sensitive step is the accurate transfer of a 5 µL aliquot after acid hydrolysis for the labeling reaction. Use considerable care with this small-volume pipetting. Running triplicates is recommended to quickly identify and manage outliers [3].
  • Problem: Low labeling efficiency, samples turn pink.

    • Cause & Solution: The DMB dye and reducing agents in the labeling solution are sensitive to oxygen and light. Always prepare the solution fresh and protect the reaction mixture from light during incubation and storage. Degraded solution is often indicated by a pink color [3].
Chromatography and Detection
  • Problem: Co-elution of analyte peaks with unknown interference peaks.

    • Cause & Solution: The sample matrix or derivatized impurities can interfere. The optimized RP-Amide method is specifically recommended to resolve sialic acids from common derivatized interferences [1]. Always run a buffer blank to identify interfering species [3].
  • Problem: Low signal for low-sialylated proteins (e.g., IgG).

    • Cause & Solution: The sialic acid content is inherently low. Increase the amount of starting material to 200–600 µg without altering reagent volumes. You can inject the sample without dilution onto the LC to maximize response [3].
  • Problem: Degradation of O-acetyl groups.

    • Cause & Solution: The standard acid hydrolysis conditions (2M acetic acid, 80°C, 2h) were optimized as a balance between complete release of sialic acids and minimal degradation or migration of O-acetyl groups [3].

Key Considerations for Reliable Results

  • Confirm Peak Identity: DMB also reacts with other α-keto acids. Always confirm peaks by co-injection with authentic sialic acid standards or by using mass spectrometry [2].
  • Choose Appropriate Standards:
    • Fetuin: A well-characterized glycoprotein containing both NANA and NGNA, useful as a process control [3].
    • Quantified Glycopeptide (GPEP): A homogenous standard quantitated by qNMR, offering high accuracy for absolute quantitation [3].
  • Manage Buffer Interference: High salt concentrations can affect the acidity of the hydrolysis. For samples in buffers like PBS, ensure protein concentration is above 1 mg/mL and use 50-200 µg for analysis. A buffer blank is essential [3].

References

troubleshooting DMB solubility in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & solvent Selection

For a quick reference, the table below summarizes available solubility data for 3,3-Dimethyl-1-butanol (DMB) in different solvents.

Solvent Solubility (mg/mL) Solubility (mM) Temperature Notes
Water ~9.09 mg/mL ~88.97 mM Not specified Primary solvent for in vivo studies [1]
DMSO 100 mg/mL 978.76 mM Not specified Suitable for preparing high-concentration stock solutions [1]

Experimental Determination of Solubility

Accurate solubility data is foundational. The shake-flask method is the gold standard for determining thermodynamic solubility [2] [3].

Protocol: Shake-Flask Method

  • Saturation: Prepare a suspension by adding an excess of DMB to the solvent (e.g., water or buffer) in a sealed vial [2].
  • Equilibration: Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient period (often >24 hours) at a constant temperature (e.g., 25°C) until equilibrium is reached between the solid and solvated phases [2] [3].
  • Phase Separation: Separate the saturated solution from the undissolved solute. This is typically done by centrifugation or filtration [2] [3].
    • Critical Note: The filtration must be performed at the same temperature as the equilibration to prevent precipitation due to temperature changes [3].
  • Analysis: Quantify the concentration of DMB in the filtrate using a reliable analytical method. For organic compounds, HPLC with UV detection is highly recommended due to its specificity and ability to separate the analyte from potential impurities [3].

Troubleshooting DMB Solubility Issues

The following decision tree outlines a systematic approach to diagnosing and resolving DMB solubility problems in your experiments.

DMB_Troubleshooting cluster_1 Parameter Checks cluster_2 Formulation Strategies Start Troubleshooting DMB Solubility A Is DMB fully dissolving in your aqueous solution? Start->A B Solution Stable Proceed with experiment A->B Yes D Problem: Low Solubility or Precipitation A->D No C Check experimental parameters E Consider formulation additives C->E Still unresolved C1 Temperature Control (Maintain constant T during prep) C->C1 D->C E1 Use Co-solvents (e.g., Ethanol, Methanol, PEG300) E->E1 F Problem likely lies in another part of protocol C2 Solution Mixing (Ensure adequate agitation) C1->C2 C3 Solute Purity (Verify DMB is pure, not degraded) C2->C3 C3->F E2 Add Surfactants (e.g., Tween-80 to prevent aggregation) E1->E2 E3 Use Complexing Agents (e.g., SBE-β-CD) E2->E3

If Solubility is Inadequate

If the intrinsic solubility of DMB in water is insufficient for your application, consider these formulation strategies:

  • Use Water-Miscible Co-solvents: Co-solvents like ethanol, methanol, PEG300, or DMSO can dramatically increase solubility. A stock solution can be prepared in DMSO and then diluted into an aqueous buffer [1] [3].
  • Employ Surfactants: Surfactants such as Tween-80 can solubilize compounds by micelle formation. DMB itself has been noted to act as a co-surfactant in certain systems [1]. Adding a mild surfactant to your buffer can help maintain DMB in solution.
  • Utilize Complexing Agents: Cyclodextrins like Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) can form inclusion complexes with drug molecules, enhancing their aqueous solubility. This is a common technique in pre-formulation studies [1].

Key Technical Recommendations

  • Define Your Solubility Type: For experimental planning, distinguish between water solubility (in pure water) and buffer/apparent solubility (in a specific pH-buffered solution), as results can differ [2]
  • Prioritize Solvent Purity: Use high-purity DMB and solvents to avoid interference from impurities during solubility measurement and formulation [3]
  • Explore Predictive Tools: For initial screening, computational tools like Hansen Solubility Parameters or machine learning models (e.g., fastsolv) can help identify promising solvents or co-solvent mixtures before lab experimentation [4]

References

reducing DMB volatility during sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Reducing DMB Volatility

Issue Possible Cause Recommended Solution Key Parameters to Monitor
High Sample Loss during Evaporation Excessive heating or prolonged evaporation time; High surface-area-to-volume ratio. Use gentle evaporation techniques (e.g., centrifugal concentrator, nitrogen blow-down at <30°C); Avoid complete dryness. Evaporation temperature (<30°C), Sample volume recovery (>90%)
Low and Variable Derivatization Yield DMB degradation or evaporation before reaction; Suboptimal reaction conditions. Prepare DMB reagent fresh or in small, single-use aliquots; Optimize reaction temperature, time, and pH. Reaction yield (HPLC/UV), Inter-assay precision (CV <10%)
Poor Analytical Signal & High Background Loss of volatile DMB-analytes; Non-specific reactions or reagent decomposition. Ensure a slight molar excess of DMB; purify derivatives via solid-phase extraction (SPE) post-reaction. Signal-to-Noise Ratio, Chromatographic peak purity

Frequently Asked Questions (FAQs)

  • Q1: What are the critical steps to prevent DMB loss during heating?

    • A1: Temperature and time are the most critical factors. Always use a tightly sealed reaction vessel (e.g, a crimp-top or screw-cap vial with a PTFE liner) to prevent vapors from escaping. Incubate in a controlled heating block rather than in an open water bath. Using a slightly larger vial than your reaction volume can also help minimize headspace pressure.
  • Q2: How should I store DMB reagent and prepared standards to maintain stability?

    • A2: Store the DMB powder or a concentrated stock solution in a desiccator at -20°C or below. For working solutions, prepare them fresh daily. If aliquoting is necessary, use amber vials under an inert atmosphere (e.g., argon or nitrogen) to protect from light and oxygen, which can accelerate degradation.
  • Q3: Can I modify the derivatization workflow to improve efficiency?

    • A3: Yes. Consider using microwave-assisted derivatization to significantly reduce reaction time and temperature, thereby minimizing volatility issues. Furthermore, exploring on-column derivatization techniques could bypass the need for a separate, volatile reaction step altogether.

Detailed Experimental Protocol for DMB Derivatization

The following workflow is adapted from general best practices in handling volatile reagents and miniaturized sample preparation techniques [1]. You will need to optimize the specific concentrations, times, and temperatures for your application.

Workflow Diagram:

G START Sample & DMB Reagent A Mix in Sealed Vial START->A Fresh DMB in dedicated solvent B Controlled Heating A->B Seal with PTFE liner C Cool to Room Temp B->C e.g., 50°C, 60 min D Optional: SPE Purification C->D Prevents degradation E Dilution & Analysis D->E Removes excess reagent END HPLC/UV or LC-MS E->END Quantify derivatives

Materials & Reagents:

  • DMB (e.g., >95% purity)
  • Reaction solvent (e.g., 40 mM TCA, 0.2 M 2-Mercaptoethanol)
  • Analytical standards for your target analytes (e.g., sialic acids)
  • Derivatization vials (2 mL glass vials with screw caps and PTFE/silicone septa)
  • Heating block or dry bath
  • Micro-pipettes and positive displacement tips
  • Centrifugal concentrator (optional)
  • SPE cartridges (e.g., C18, if purification is needed)

Step-by-Step Procedure:

  • Preparation: Prepare a fresh DMB working solution (e.g., 7 mM) in the recommended acidic reaction solvent. Keep it in an amber vial on ice or in a cooled sample rack.
  • Reaction Setup: In a sealed derivatization vial, combine your sample or standard with a calculated molar excess of the DMB working solution. Vortex gently for 5-10 seconds to mix.
  • Controlled Derivatization: Place the securely sealed vials in a pre-heated heating block. Incubate at the recommended temperature (e.g., 50°C) for a defined period (e.g., 2.5 hours). Do not open the vials during this process.
  • Cooling: After incubation, immediately transfer the vials to an ice bath or a cooling block and let them cool to 4°C or below for approximately 10 minutes before opening.
  • Post-Reaction Handling (Optional but Recommended): To remove excess DMB reagent that could interfere with analysis, pass the cooled reaction mixture through a pre-conditioned solid-phase extraction (SPE) cartridge [1]. Elute the purified DMB-analytes with a suitable solvent like acetonitrile or methanol.
  • Analysis: Dilute the final solution as needed and proceed with your analysis (e.g., HPLC with fluorescence/UV detection or LC-MS). If evaporation is necessary, use a gentle stream of nitrogen at room temperature and avoid drying the sample completely.

Key Technical Takeaways

The core strategy for managing volatile DMB revolves around controlling the physical environment and optimizing the reaction.

  • Temperature Management is paramount: use minimal required heating and cool samples promptly.
  • Containment through proper vial selection and sealing prevents vapor loss.
  • Reagent Freshness and potential post-reaction purification are simple yet highly effective steps to enhance result reproducibility and signal quality.

References

DMB stability in rodent drinking water

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the known stability of DMB in solution? One study investigated DMB stability in human urine samples for diagnostic testing. The findings indicated that DMB, as part of the glycosaminoglycan (GAG) measurement, was stable in urine for over a week at room temperature. Stability increased to over 15 days when samples were stored refrigerated (5°C) or frozen (-20°C to -30°C) [1]. However, this data may not directly translate to DMB in drinking water due to differences in solution matrix and concentration.

  • How should DMB solutions be stored for maximum stability? Based on the related study, refrigerated or frozen storage is recommended to maximize stability [1]. For drinking water solutions intended for rodent cages, which are typically kept at room temperature, stability may be significantly shorter.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected experimental results Degradation of DMB in drinking water Verify solution preparation date; prepare fresh solutions daily until stability is confirmed [1].
Inconsistent data between batches Variation in DMB solution potency Use a single batch for a study set; establish in-house stability protocol for your specific solution.

Establishing Your Own Stability Protocol

Since published data is lacking, you must determine stability for your specific conditions. The workflow below outlines a general approach:

Start Start: Prepare DMB Drinking Water Solution Store Store Solution under Experimental Conditions Start->Store Test Sample and Test at Time Intervals Store->Test Analyze Analyze Potency (e.g., Spectrophotometry) Test->Analyze Decide Potency > 90%? Analyze->Decide Decide->Test No (Continue Testing) Until potency fails End Define Shelf Life from Data Decide->End Yes

Key Experimental Steps:

  • Solution Preparation: Prepare your DMB drinking water solution according to your standard experimental protocol [1].
  • Storage Conditions: Store the solution under the exact conditions it will be used in (e.g., typical rodent cage environment).
  • Sampling and Analysis: Sample the solution at regular time intervals (e.g., 0, 24, 48, 72 hours). Analyze the potency of DMB using a validated method, such as spectrophotometry to measure absorbance at its characteristic wavelength.

Key Considerations for Your Experiments

When designing experiments and guides, please note:

  • Solution Matrix is Critical: Stability in urine [1] does not guarantee stability in pure water or formulated drinking water, which may have different pH, ionic strength, and microbial content.
  • Establish Your Own Baseline: The most reliable data will come from a stability study you conduct using your specific DMB formulation and storage conditions.
  • Monitor for Contamination: Rodent drinking water is susceptible to microbial growth, which could accelerate DMB degradation. Consider whether solutions need sterile preparation or preservatives.

References

controlling DMB degradation during experiments

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Degradation Control in Drug Development

Question Answer & Key Details
What are the critical regulations for impurity control? ICH M7 and ICH Q3D are crucial. Control strategies are based on Toxicological Concern (TTC) and daily dose [1].
How can software assist in degradation control? Tools like Zeneth predict degradation pathways and drug-excipient interactions. Mirabilis calculates purge factors for mutagenic impurities [1].
What is a common experimental setup for degradation studies? A automated system using a collaborative robot to monitor specimens, record mass, and manage water baths with controlled temperature and solvent composition [2].
What are the main types of purge factors to consider? The three key types are reactivity, solubility, and volatility purges [1].

Troubleshooting Common Experimental Issues

Problem Symptom Potential Root Cause Investigation & Resolution Steps

| Unexpected or high levels of a specific degradant. | Unidentified degradation pathway; inadequate purification (poor purge) [1]. | 1. Use predictive software (e.g., Zeneth) to identify potential pathways [1]. 2. Recalculate purge factors for the synthesis route with Mirabilis [1]. 3. Review and optimize the solvent composition and temperature of your experimental setup [2]. | | Poor correlation between forced degradation and long-term stability studies. | Forced degradation conditions are too harsh, creating non-relevant degradants. | 1. Systematically vary environmental factors (e.g., pH, oxidative stress) in a controlled manner [1]. 2. Ensure the automated monitoring system is calibrated for mass and temperature [2]. | | Low purge factor for a Potentially Mutagenic Impurity (PMI). | The synthetic route does not effectively remove the impurity. | 1. Use Mirabilis to model the synthesis and identify steps with low purge [1]. 2. Explore process modifications, such as changing reagents, adding a extraction step (solubility purge), or introducing a distillation (volatility purge) [1]. |

Experimental Protocol: Automated Degradation & Purge Workflow

For a practical approach, here is a consolidated protocol based on the gathered information.

Objective

To automate the monitoring of material degradation in an immersion study and integrate the data with purge factor analysis for impurity control.

Materials and Equipment
  • Test Specimens: Polymer materials (e.g., Nylon, PLA) or drug substances [2].
  • Solvent Immersion System: Water bath or other solvent containers [2].
  • Collaborative Robot (Cobot): For automating repetitive handling tasks [2].
  • Monitoring & Control Accessories: Do-it-yourself systems (e.g., based on Arduino) for water replacement, temperature regulation, and specimen drying [2].
  • Analytical Software: Tools like Zeneth for degradation prediction and Mirabilis for purge factor calculation [1].
Methodology

The workflow for conducting the experiment and analyzing the data is visualized in the following diagram.

workflow Start Start Experiment Setup Specimen and Solvent Setup Start->Setup AutoMonitor Automated Monitoring (Robot handles specimens, records mass) Setup->AutoMonitor Test Direct for Mechanical Testing AutoMonitor->Test At intervals Data Collect Degradation Data Test->Data Analyze Analyze with Software Data->Analyze Zeneth Zeneth: Identify Degradants Analyze->Zeneth Mirabilis Mirabilis: Calculate Purge Factors Analyze->Mirabilis Report Generate Report for Regulatory Submission Zeneth->Report Mirabilis->Report End End Report->End

Key Parameters to Record

The following quantitative data should be summarized for easy comparison and analysis.

Parameter Example Value / Range Measurement Method / Tool
Specimen Mass Varies over time (e.g., 1.5g to 1.7g) Automated scale integrated with robot [2]
Immersion Solvent Composition 100% water, or specified mixture Controlled via DIY accessories (e.g., Arduino) [2]
Bath Temperature e.g., 37°C ± 0.5°C Regulated thermostat, recorded by robot [2]
Charpy Impact Strength Measured in kJ/m² Standard mechanical tester [2]
Purge Factor (Reactivity) Calculated value (e.g., 10³) Predicted by Mirabilis software [1]
Purge Factor (Solubility) Calculated value (e.g., 10²) Predicted by Mirabilis software [1]

I hope this structured information provides a solid foundation for your technical support center. The workflows and tables should help researchers quickly grasp the key concepts and procedures.

> A Note on "DMB": The search results did not contain specific information on "DMB" degradation. This guidance is based on general principles of controlling chemical degradation and impurities in pharmaceutical development. If "DMB" refers to a specific molecule or a specialized context, you may need to consult specialized scientific databases for more precise information.

References

optimizing DMB dose for TMAO inhibition without toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Summary of DMB Dosing in Preclinical Studies

Study Model DMB Dosage & Administration Treatment Duration Key Efficacy Findings Reported Toxicity/Side Effects

| C57BL/6N mice (Fed Western-style diet) [1] | 1% (vol/vol) in drinking water. • Administered ad libitum. | 8 weeks | • ↓ Plasma TMAO. • Prevented vascular endothelial dysfunction & aortic stiffening. • Improved endurance exercise tolerance. | No direct toxicity reported within the study period. Body weight, water, and food intake were monitored with no adverse effects noted. | | Apolipoprotein e−/− mice (Fed high choline or carnitine diet) [2] [3] | 1% (vol/vol) in drinking water. | 8-15 weeks | • Inhibited TMA production in gut microbes. • ↓ Plasma TMAO levels. • Reduced atherosclerotic lesion development. | Described as a "non-lethal" inhibitor. No overt toxicity or alterations in circulating cholesterol levels reported. |


Experimental Protocols for Key Assays

Based on the search results, here are detailed methodologies for critical experiments that assess DMB's efficacy.

Protocol: In Vitro Assessment of Microbial TMA Lyase Inhibition [2]

This protocol is used to confirm that DMB directly inhibits the microbial enzymes responsible for TMA production.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of DMB against specific microbial TMA lyases (e.g., CutC/D).
  • Materials:
    • Recombinant E. coli expressing TMA lyase genes (cutC/D from P. mirabilis or other species).
    • Deuterium-labeled choline substrate (d9-choline).
    • DMB dissolved in a suitable solvent (e.g., DMSO).
    • Mass spectrometry for quantifying deuterium-labeled TMA (d9-TMA) production.
  • Procedure:
    • Prepare lysates from the recombinant E. coli cultures.
    • Incubate the lysates with a fixed concentration of d9-choline and a range of DMB concentrations.
    • Use gas chromatography or LC-MS/MS to measure the formation of d9-TMA from the d9-choline.
    • Calculate the rate of TMA formation for each DMB concentration and determine the IC50 value (reported to be ~10 µM in the cited study).
  • Controls: Include a vehicle control (solvent without DMB) and a negative control (e.g., lysate from E. coli transformed with empty vector).
Protocol: In Vivo Efficacy and Dosing in Rodent Models [1]

This describes the primary method for administering DMB and evaluating its TMAO-lowering and functional effects in live animals.

  • Objective: To assess the ability of DMB to lower plasma TMAO and mitigate related pathophysiology in mice.
  • Materials:
    • C57BL/6 or ApoE−/− mice.
    • High-choline or high-carnitine diet, or Western-style diet.
    • DMB (≥97% purity).
    • Volumetric water bottles for accurate intake measurement.
  • Dosing Regimen:
    • Prepare a 1% (vol/vol) solution of DMB in the animals' drinking water.
    • Administer the solution ad libitum for the desired duration (e.g., 8 weeks).
    • Shake and replenish water bottles 3 times per week; refresh completely every 2 weeks.
  • Monitoring and Efficacy Endpoints:
    • Plasma TMAO: Measure levels using LC-MS/MS at baseline and endpoint.
    • Vascular Function: Assess via carotid artery endothelium-dependent dilation (EDD) to acetylcholine and aortic pulse wave velocity (aPWV).
    • Physiological Function: Conduct rotarod tests for endurance and use a frailty index.

The following diagram illustrates the core workflow and key assessment endpoints from this in vivo protocol:

G start Start: Rodent Model (C57BL/6 or ApoE−/−) diet Administer Defined Diet (High-Choline/Western) start->diet dose DMB Treatment 1% (vol/vol) in drinking water Ad libitum for 8 weeks diet->dose monitor Monitoring dose->monitor m1 Body Weight & General Health monitor->m1 m2 Food/Water Intake m1->m2 assess Efficacy Assessment m2->assess a1 Plasma TMAO (LC-MS/MS) assess->a1 a2 Vascular Function (EDD, aPWV) a1->a2 a3 Physiological Tests (Rotarod, Frailty Index) a2->a3


Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of DMB for a new mouse study? Based on consistent findings across multiple studies, a 1% (vol/vol) solution in drinking water is the most validated and effective dose for inhibiting TMAO production and mitigating cardiovascular pathophysiology in mouse models [2] [1] [3].

Q2: Has a maximum tolerated dose (MTD) or a toxic dose been established for DMB? No. The current literature describes DMB as a "non-lethal" inhibitor and does not report any significant toxicity in the studied models [2] [3]. However, comprehensive toxicology studies, including detailed histopathological analysis and organ function tests, are not available in the searched results. The long-term safety profile remains unestablished.

Q3: Are there any known off-target effects of DMB? The search results indicate that DMB is designed to be a non-lethal, targeted inhibitor of microbial TMA lyases. One study specifically noted that DMB did not affect choline uptake by live microbes, suggesting its action is on the enzymatic conversion rather than general nutrient transport [2]. Data on broader off-target effects in the host are limited.

Q4: How does DMB compare to other TMAO-lowering strategies? DMB acts as a direct inhibitor of the gut microbial TMA-forming enzyme. Other strategies include:

  • Dietary Modifications: Reducing intake of TMAO precursors (red meat, eggs).
  • Probiotics: Modulating gut microbiota composition.
  • Host Enzyme Inhibition: Targeting hepatic FMO3, though this can cause side effects like "Fish Odor Syndrome" [2].
  • Natural Compounds: Allicin in raw garlic has also been shown to reduce TMAO, potentially through antimicrobial and enzyme-inhibitory mechanisms [4].

Important Disclaimer for Researchers

The information provided is for research purposes only. DMB is an experimental tool compound and is not approved for human use. All animal studies must be conducted in compliance with relevant institutional and governmental guidelines for the care and use of laboratory animals.

References

DMB vs fluoromethylcholine FMC efficacy TMAO inhibition

Author: Smolecule Technical Support Team. Date: February 2026

DMB (3,3-Dimethyl-1-butanol)

DMB is a structural analog of choline that acts as a non-lethal microbial inhibitor [1]. It inhibits the initial step of TMAO production within the gut microbiome.

Mechanism of Action

DMB's primary target is the gut microbiota enzyme choline TMA-lyase (CutC). It functions as a competitive inhibitor that blocks the conversion of dietary choline into trimethylamine (TMA), without killing the gut bacteria [2] [1].

The diagram below illustrates the TMAO production pathway and DMB's inhibition site:

G A Dietary Precursors (Choline, L-carnitine) B Gut Microbiota A->B C CutC/D Enzyme Complex B->C D Trimethylamine (TMA) C->D E Liver FMO3 Enzyme D->E F TMAO E->F G DMB G->C Inhibits

Experimental Evidence and Efficacy Data

The following table summarizes key preclinical studies demonstrating DMB's efficacy in reducing TMAO and mitigating related pathologies.

Disease Model Experimental Protocol Key Findings & Efficacy Data Proposed Mechanism

| Pressure-Overload Heart Failure (Mice) [3] | • C57BL/6J mice subjected to Aortic Banding (AB). • Treatment: 1% DMB in drinking water for 6 weeks. | • ↓ Plasma TMAO.↓ Cardiac hypertrophy & fibrosis.↓ Susceptibility to ventricular arrhythmia. | Inhibition of p65 NF-κB and TGF-β1/Smad3 signaling pathways [3]. | | Atherosclerosis (Mice) [2] | • Treatment: DMB dietary supplementation. | • ↓ Plasma TMAO.↓ Aortic plaque formation. • No effect on circulating cholesterol. | Inhibition of TMA production, leading to reduced foam cell formation [2]. | | High Salt Diet (HSD)-Induced Hypertension (Rats) [4] | • Sprague-Dawley rats fed 8% NaCl HSD. • Treatment: 1.0% DMB in drinking water for 8 weeks. | • ↓ Plasma & CSF TMAO.↓ Blood Pressure.↓ Sympathetic drive & neuroinflammation. | Attenuation of neuroinflammation and oxidative stress in the hypothalamic PVN [4]. | | Western-Style Diet (WSD)-Induced Vascular Dysfunction (Mice) [2] | • Mice fed a high-fat, high-sugar diet. • Treatment: DMB supplementation. | • ↓ Plasma TMAO. • Prevention of vascular dysfunction and exercise intolerance. | Suppression of TMAO-induced vascular damage [2]. |

Potential and Limitations for Drug Development
  • Advantage of Non-Lethality: As a non-bactericidal inhibitor, DMB may exert selective pressure on the gut microbiome, potentially avoiding the resistance problems associated with antibiotics [2].
  • Natural Dietary Source: DMB is found in some cold-pressed extra virgin olive oils, which may facilitate its development as a nutraceutical or functional food component [2].
  • Key Unknowns: The current research gap includes a lack of comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and long-term safety data in humans [2] [3] [4].

Researching Fluoromethylcholine (FMC)

The search results did not contain information on Fluoromethylcholine (FMC). To find relevant studies, you could try the following strategies:

  • Search specialized scientific databases like PubMed, Scopus, or Google Scholar using the exact term "fluoromethylcholine" along with keywords like "TMAO inhibitor" or "choline analog".
  • Investigate whether FMC might be used under a different research code or brand name in other contexts, such as oncology imaging.
  • Review the reference lists of key papers on TMAO inhibition to locate foundational studies on choline analogs.

References

DMB anti-inflammatory effects vs other choline analogues

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: DMB vs. Choline

The table below summarizes the core differences in the anti-inflammatory profiles of DMB and Choline based on experimental data.

Feature Demethyleneberberine (DMB) Choline
Primary Molecular Target Myeloid differentiation protein-2 (MD-2), a co-receptor of TLR4 [1] alpha 7-nicotinic acetylcholine receptor (α7nAChR) [2]
Key Signaling Pathways Inhibited TLR4/NF-κB and MAPK signaling [1] [3] [4] Not typically described as inhibitory; activates the NO/cGMP/KATP pathway in neurons [2]
Effect on Pro-inflammatory Cytokines Reduces TNF-α, IL-1β, IL-6, IFN-γ [1] [3] [4] Does not inhibit TNF-α, IL-1β, or KC/CXCL1 production [2]
Primary Anti-inflammatory Mechanism Directly suppresses immune cell activation and cytokine production [1] [4] Modulates neuronal pathways to reduce pain perception (anti-hyperalgesia) without altering inflammation [2]
Representative Experimental Models TNBS-induced colitis, LPS-induced sepsis, Con A-induced autoimmune hepatitis [1] [3] [4] Carrageenan- and PGE2-induced hyperalgesia, CFA-induced persistent pain [2]
Therapeutic Focus in Research Autoimmune and inflammatory diseases (e.g., IBD, hepatitis) [1] [3] [4] Inflammatory and post-operative pain management [2]

Key Experimental Models and Protocols

Here is a detailed look at the foundational experimental methods used to characterize the effects of these compounds.

For Demethyleneberberine (DMB)

The anti-inflammatory efficacy of DMB has been extensively validated in animal models of chronic inflammation and autoimmune disorders.

  • TNBS-Induced Colitis Model: This model is used to mimic inflammatory bowel disease (IBD) in humans.

    • Procedure: Rats are administered 4 mg of TNBS dissolved in 25% ethanol intra-rectally via a catheter inserted 8 cm into the colon. This induces a chronic, systemic inflammatory response.
    • Dosing: DMB (100 or 200 mg/kg/day) or a control vehicle is administered orally by gavage for 7 days following disease induction.
    • Key Readouts: Disease Activity Index (DAI) scores, histopathological analysis of colon tissue, and measurement of pro-inflammatory cytokines and signaling proteins (e.g., p-IκB, IRF3) to confirm inhibition of NF-κB signaling [1].
  • Con A-Induced Autoimmune Hepatitis Model: This model is used to study T-cell-mediated liver injury.

    • Procedure: Mice are intravenously injected with Concanavalin A (Con A, 15 mg/kg) to induce immune-mediated hepatitis.
    • Dosing: DMB (50, 100, or 200 mg/kg) is typically administered via intraperitoneal injection before or after Con A challenge.
    • Key Readouts: Serum levels of liver enzymes (ALT, AST), histological examination of liver sections for lymphocytic infiltration and necrosis, and quantification of hepatic cytokines (TNF-α, IFN-γ, IL-6). Analysis of liver tissue by western blot assesses the inhibition of NF-κB and MAPK (p38, JNK, ERK) pathways [3].
For Choline

Choline's role has been precisely defined in models of inflammatory pain, where it acts as an analgesic rather than a classic anti-inflammatory agent.

  • Carrageenan-Induced Inflammatory Hyperalgesia Model: This is a standard model for acute inflammatory pain.

    • Procedure: Mice receive an intraplantar injection of λ-carrageenan (1%) into the hind paw to induce local inflammation and pain sensitization.
    • Dosing: Choline chloride (3-30 mg/kg) is administered subcutaneously.
    • Key Readouts: Mechanical hyperalgesia is measured using a digital pressure-meter. Critically, neutrophil migration to the paw and local levels of cytokines (TNF-α, IL-1β) are also measured, showing that choline reduces pain without affecting these inflammatory parameters [2].
  • PGE2-Induced Hyperalgesia Model: This model tests the direct effect on pain-sensing neurons.

    • Procedure: Prostaglandin E2 (PGE2, 100 ng/paw) is injected intraplantarly to directly sensitize nociceptors and cause mechanical hyperalgesia.
    • Pharmacological Confirmation: The anti-hyperalgesic effect of choline is blocked by pre-treatment with methyllycaconitine (an α7nAChR antagonist), confirming receptor specificity. Furthermore, the effect is also abolished by inhibitors of nitric oxide synthase (LNMMA), soluble guanylate cyclase (ODQ), and ATP-sensitive potassium channels (glibenclamide), mapping the pathway to NO/cGMP/KATP activation in neurons [2].

Mechanisms of Action: A Visual Guide

The following diagrams illustrate the distinct pathways through which DMB and Choline exert their effects.

G cluster_dmb Demethyleneberberine (DMB) Pathway cluster_choline Choline Pathway LPS LPS MD2 MD2 LPS->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 DMB DMB (Inhibitor) DMB->MD2 Binds & Blocks NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Choline Choline a7nAChR α7nAChR Activation Choline->a7nAChR Neuron Neuron a7nAChR->Neuron NO NO Neuron->NO cGMP cGMP NO->cGMP KATP KATP Channel Opening cGMP->KATP Hyperalgesia Reduced Hyperalgesia KATP->Hyperalgesia Inhibits

Key Conclusions for Researchers

  • For Novel Immunosuppressive Therapeutics: DMB presents a compelling candidate. Its direct, high-affinity inhibition of a key innate immune receptor complex (TLR4/MD-2) and downstream suppression of potent pro-inflammatory cytokines positions it for development in conditions like IBD and autoimmune hepatitis [1] [4].
  • For Novel Analgesics without Central Effects: Choline offers a distinct advantage. Its peripheral, α7nAChR-mediated mechanism provides potent analgesia in inflammatory and post-operative pain without reducing inflammation or causing central nervous system side effects like sedation or motor impairment [2].
  • On Choline Analogues: The search results highlight a critical point of clarification. While choline itself is not a broad-spectrum anti-inflammatory, structural analogues of choline have been extensively explored for other indications, most notably as anti-malarial agents through inhibition of phospholipid biosynthesis [5]. This suggests a rich chemical space where the choline scaffold can be modified for diverse biological activities.

References

validating DMB protective effects in cardiac remodeling

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on DMB's Cardioprotective Effects

The following table consolidates key experimental findings from recent studies on DMB's effects in different models of cardiac injury.

Experimental Model DMB Treatment Protocol Key Findings on Cardiac Remodeling & Function Primary Proposed Mechanism Citation
Western Diet-Induced Obese Mice (in vivo) 1.0% in drinking water for 8 weeks ↓ Plasma TMAO; prevented cardiac systolic/diastolic dysfunction; ↓ cardiac inflammation (TNF-α, IL-1β) and fibrosis. Inhibition of gut microbiota-dependent TMAO production [1]
Permanent Coronary Artery Ligation (MI) (in vivo) 3 times/week for 2 weeks, starting post-MI ↓ Adverse LV remodeling; ↑ ejection fraction & fractional shortening; ↓ interstitial fibrosis; ↓ immune cell infiltration. GLP1R agonist → Parkin-mediated mitophagy & mitochondrial biogenesis [2]
Permanent Coronary Artery Ligation in Parkin KO Mice (in vivo) 3 times/week for 2 weeks, starting post-MI Loss of cardioprotective effects (no reduction in fibrosis or improvement in function). Dependent on Parkin protein [2]
H9C2 Cardiomyoblasts (in vitro) Cell culture treatment ↑ Autophagic & mitophagic flux; ↓ mitochondrial membrane potential; induced mitochondrial fragmentation. Direct, cell-autonomous activation of mitophagy [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies used in the cited studies.

  • In Vivo Model (Western Diet-Induced Obesity): CD1 mice were fed a Western diet (42% fat, 12.8% saturated fat, 30% sucrose) for 8 weeks. The treatment group received 1.0% DMB in their drinking water ad libitum for the same duration. Cardiac function was assessed via echocardiography, and cardiac fibrosis was quantified using Masson's Trichrome staining. Plasma TMAO levels were measured using liquid chromatography coupled with triple-quadrupole mass spectrometry [1].
  • In Vivo Model (Myocardial Infarction): Wild-type and Parkin knockout (PKO) mice were subjected to permanent coronary artery ligation to induce MI. The treatment group received DMB (10 mg/kg) via intraperitoneal injection, starting three days post-MI and continuing three times a week for two weeks. Cardiac function and remodeling were assessed by echocardiography at 14 and 28 days post-MI. Molecular changes in autophagy and mitophagy were analyzed through western blotting of heart tissue and mitochondrial-enriched fractions [2].
  • In Vitro Model (H9C2 Cells): Differentiated H9C2 cardiomyocytes were treated with DMB. To measure autophagic flux, cells were co-treated with bafilomycin (a lysosomal inhibitor). Mitophagy was assessed by examining the colocalization of the autophagic adapter p62/SQSTM1 with mitochondria using immunofluorescence microscopy and by analyzing mitochondrial membrane potential [2].

Signaling Pathways of DMB's Action

The research indicates that DMB protects against cardiac remodeling through two primary, distinct pathways, illustrated below.

DMB_Pathways DMB's Dual Pathways in Cardiac Protection cluster_0 Pathway 1: Gut Microbiome-Dependent (Western Diet Model) cluster_1 Pathway 2: GLP1R Agonism (Myocardial Infarction Model) WD Western Diet GutMicrobes Gut Microbiota WD->GutMicrobes TMA TMA Production GutMicrobes->TMA TMAO TMAO Synthesis (Liver FMO3) TMA->TMAO DMB1 DMB Treatment DMB1->TMA Inhibits HeartDysfunction1 Cardiac Dysfunction (Inflammation, Fibrosis) TMAO->HeartDysfunction1 MI Myocardial Infarction HeartDysfunction2 Adverse Remodeling (Fibrosis, Dysfunction) MI->HeartDysfunction2 DMB2 DMB Treatment GLP1R GLP1 Receptor Activation DMB2->GLP1R Parkin Parkin-Mediated Mitophagy GLP1R->Parkin MitoBiogenesis Mitochondrial Biogenesis Parkin->MitoBiogenesis MitoBiogenesis->HeartDysfunction2 Reduces

Key Insights for Researchers

  • Mechanistic Specificity: The two identified pathways are likely independent. The TMAO-related mechanism [1] involves a systemic, gut-microbiome-dependent process, while the GLP1R/mitophagy pathway [2] points to a direct cardioprotective signaling cascade. Further research is needed to see if they intersect.
  • Therapeutic Potential: The intermittent, short-course use of DMB as a GLP1R agonist shown to be effective in MI models [2] presents a promising therapeutic strategy that may minimize the side effects associated with chronic GLP1R agonist use.
  • Critical Dependency: The cardioprotective effect of DMB in the MI model is unequivocally dependent on the Parkin protein [2]. This is a crucial consideration for both basic research and potential patient stratification.

References

DMB efficacy in different disease models atherosclerosis vs arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanism of DMB: Atherosclerosis vs. Arthritis

Feature Atherosclerosis Model Arthritis (CIA) Model
Demonstrated Efficacy Yes, reduces plaque progression [1] [2] Yes, significant (>50%) reduction in disease severity [3] [4]
Effect on TMAO Reduces plasma TMAO levels [1] No reduction in cecal TMA or serum TMAO [3] [4]
Primary Mechanism of Action Non-lethal inhibitor of gut microbial TMA lyase, blocking TMA/TMAO production [1] [2] Independent of TMA lyase inhibition. Acts via a host-derived metabolite, 3,3-dimethylbutyrate (DMBut), which has direct immunomodulatory effects [3] [4]
Impact on Gut Microbiome Alters bacterial composition, reducing TMA-producing families [3] Only minor changes; effect is independent of the microbiome [4]
Key Supporting Experimental Data Reduced aortic plaque in ApoE-/- mice; lowered plasma TMAO [1] Reduced arthritis score and pro-inflammatory cytokines (e.g., IL-6, TNF-α) in CIA mice; efficacy of DMBut confirmed [3] [4]

Detailed Experimental Protocols

The different mechanisms of action were uncovered through distinct experimental approaches.

Protocol for Investigating TMA-Lyase Inhibition in Atherosclerosis

The link between DMB and TMAO inhibition in atherosclerosis is well-established in the literature. The general protocol, as referenced in the studies, involves [1] [2]:

  • Animal Model: Use of ApoE-deficient (ApoE−/−) mice fed a high-choline or high-fat diet to induce atherosclerosis.
  • DMB Administration: DMB is typically administered in drinking water (e.g., 1% vol/vol) or via diet.
  • Assessment:
    • TMAO Measurement: Plasma TMAO levels are quantified using techniques like UPLC-MS/MS to confirm reduction.
    • Atherosclerosis Evaluation: Aortic plaque area is measured to assess the reduction in atherosclerotic lesions.
    • Microbiome Analysis: 16S rRNA sequencing of fecal samples is used to analyze changes in gut microbial communities.
Protocol for Unveiling the Novel Mechanism in Arthritis

The discovery of DMB's TMAO-independent mechanism in arthritis (Collagen-Induced Arthritis - CIA) is detailed in recent preclinical studies [3] [4]:

  • Animal Model: Induction of CIA in male DBA/1J mice.
  • DMB Administration: Treatment with 1% vol/vol DMB in drinking water, starting after disease induction.
  • Key Investigations:
    • Confirming TMAO Independence: Cecal TMA and serum TMAO levels were measured via UPLC-MS/MS, showing no reduction with DMB treatment.
    • In Vitro Lyase Assay: DMB's inability to inhibit TMA lyase was confirmed by incubating it with Proteus mirabilis bacteria and a labeled choline substrate, showing no suppression of TMA production at physiological concentrations.
    • Metabolite Discovery: A novel host-derived metabolite of DMB, 3,3-dimethylbutyrate (DMBut), was identified using gas chromatography.
    • Functional Validation: DMBut was administered to CIA mice and shown to be equally effective as DMB in reducing disease severity and pro-inflammatory cytokines.
    • Immunomodulation Test: In vitro studies with macrophages suggested that both DMB and DMBut likely work by directly modulating the secretion of pro-inflammatory cytokines.

The following diagram illustrates the two distinct pathways through which DMB exerts its effects in these diseases.

G cluster_arthritis Arthritis Model cluster_athero Atherosclerosis Model DMB DMB Ingestion Host Host Metabolism DMB->Host Gut Gut Microbiome DMB->Gut DMBut Metabolite: DMBut Host->DMBut Immuno Direct Immunomodulation DMBut->Immuno OutcomeA Reduced Arthritis Severity (Lower cytokine levels: IL-6, TNF-α) Immuno->OutcomeA TMA_Lyase Inhibits TMA Lyase Gut->TMA_Lyase Low_TMAO Reduced TMAO Production TMA_Lyase->Low_TMAO OutcomeB Reduced Plaque Formation Low_TMAO->OutcomeB

Interpretation and Research Implications

The experimental data reveals a critical divergence in DMB's action:

  • In atherosclerosis, DMB acts as a disease-preventive agent by targeting the gut microbial pathway responsible for producing the pro-atherogenic metabolite TMAO [1].
  • In arthritis, DMB (via DMBut) acts as a direct therapeutic agent with immunomodulatory properties, independent of the gut microbiome and TMAO [3] [4]. This suggests its potential as a novel anti-inflammatory compound for rheumatoid arthritis.

For researchers, this means:

  • The choice of disease model is paramount when studying DMB, as its mechanism is not universal.
  • The discovery of DMBut opens a new avenue for RA therapeutic development focused on this metabolite and its targets.
  • When designing experiments, it is crucial to measure TMAO levels and analyze the microbiome to correctly attribute any observed efficacy to the intended mechanism.

References

DMB mechanism of action vs traditional anti-atherosclerotic drugs

Author: Smolecule Technical Support Team. Date: February 2026

Traditional Anti-Atherosclerotic Drugs: Mechanisms of Action

Drug Class Primary Molecular Target Key Mechanism of Action Main Lipid/Lipoprotein Effects
Statins [1] [2] [3] HMG-CoA Reductase [4] Inhibits the rate-limiting enzyme in hepatic cholesterol synthesis; increases hepatic LDL receptor expression [3]. Significantly reduces LDL-C [1] [2].
PPAR-α Agonists (Fibrates) [5] [6] [7] PPAR-α (Peroxisome Proliferator-Activated Receptor-Alpha) [5] [6] Activates PPAR-α, regulating gene expression in lipid metabolism [6]. Reduces triglycerides; increases HDL-C [6] [7].
PPAR-γ Agonists (TZDs) [5] [6] PPAR-γ (Peroxisome Proliferator-Activated Receptor-Gamma) [5] [6] Activates PPAR-γ, improving insulin sensitivity; exerts anti-inflammatory effects in the vessel wall [6]. Modest effect on LDL-C; can increase HDL-C [6].
PPAR-δ Agonists [5] [6] PPAR-δ (Peroxisome Proliferator-Activated Receptor-Delta) [5] [6] Activates PPAR-δ, shifting body's fuel preference from glucose to lipids; promotes fatty acid oxidation [5] [6]. Increases HDL-C; reduces triglycerides [6].
Cholesterol Absorption Inhibitor (Ezetimibe) [1] [8] [4] NPC1L1 (Niemann-Pick C1-Like 1) [8] Inhibits cholesterol absorption at the brush border of the small intestine [4]. Reduces LDL-C [1] [8].
Dual & Pan PPAR Agonists [5] [6] Multiple PPAR isoforms (α/γ, α/δ, or α/γ/δ) [5] [6] Simultaneously activates two or all three PPAR subtypes, aiming for a broader effect on metabolic parameters [5] [6]. Varies by specific profile (e.g., reduce TG and LDL-C, increase HDL-C) [6].

Key Experimental Insights and Protocols

For researchers, understanding the experimental evidence behind these mechanisms is crucial. Below are some key findings and methodologies.

Statins and Plaque Regression

A pivotal mechanism by which statins induce plaque regression is through the suppression of local macrophage proliferation in the plaque, driven primarily by lipid-lowering [3].

  • Key Experimental Model: The study used APOE*3-Leiden.CETP mice, a translational model with a human-like lipoprotein metabolism, alongside human carotid endarterectomy specimens [3].
  • Intervention Protocol: Mice with established atherosclerosis were switched from a high-cholesterol diet (HCD) to a low-cholesterol diet (LCD), with one group receiving atorvastatin (10 mg/kg/day) mixed into the LCD [3].
  • Critical Methodology:
    • In vivo cell labeling: Intravenous injection of Bromodeoxyuridine (BrdU) 2 hours before tissue collection to label proliferating cells.
    • Cell Fate Tracking: Use of thorax-shielded irradiation and bone marrow transplantation from GFP+ donors to distinguish between resident plaque cell proliferation and monocyte infiltration from the circulation.
    • Quantitative Histology: Immunofluorescence staining and quantification of BrdU+ CD68+ macrophages in plaque sections to measure proliferation rates [3].
  • Core Finding: Plaque regression was dominated by a reduction in the local proliferation of macrophages, not by reduced monocyte influx or increased macrophage egress. The rate of macrophage proliferation was directly correlated with serum LDL-cholesterol levels and plaque lipid content [3].
PPAR Agonists and Plaque Macrophage Polarization

PPAR agonists exert atheroprotective effects partly by modulating the inflammatory phenotype of macrophages within the plaque [6].

  • Key Experimental Models: Various models including ApoE−/− and LDLR−/− mice are commonly used [6].
  • Intervention Protocol: Mice on an atherogenic diet are treated with specific agonists (e.g., Fenofibrate for PPAR-α, Pioglitazone for PPAR-γ, GW501516 for PPAR-δ) [6].
  • Critical Methodology:
    • In vitro Macrophage Polarization: Bone marrow-derived macrophages (BMDMs) are stimulated with LPS/IFN-γ to induce an M1 (pro-inflammatory) phenotype or with IL-4 to induce an M2 (anti-inflammatory) phenotype, in the presence or absence of PPAR agonists.
    • Gene Expression Analysis: qRT-PCR is used to measure the expression of M1 (e.g., TNF-α, IL-6) and M2 (e.g., Arg1, Ym1) markers.
    • Pathway Analysis: Western blotting or immunofluorescence to assess the inhibition of pro-inflammatory signaling pathways like NF-κB and AP-1 in macrophages [6].
  • Core Finding: PPAR-γ and PPAR-δ activation promotes a shift in macrophage polarization towards the anti-inflammatory M2 phenotype. PPAR-α activation inhibits the NF-κB and AP-1 pathways, reducing the synthesis of pro-inflammatory molecules in M1 macrophages [6].

Experimental Workflow for Mechanistic Studies

The following diagram outlines a generalized experimental workflow for investigating the mechanisms of anti-atherosclerotic drugs, integrating the protocols mentioned above.

G cluster_1 Preclinical In Vivo Model cluster_2 Ex Vivo & In Vitro Analysis cluster_3 Molecular & Biochemical Assays Start Start: Define Research Objective M1 Establish Atherosclerosis (Atherogenic Diet) Start->M1 M2 Randomize & Administer Drug/Vehicle M1->M2 M3 Tissue Collection (Serum, Aorta, Heart) M2->M3 A1 Plaque Histology & Morphometry M3->A1 A2 In vivo Cell Labeling (e.g., BrdU) M3->A2 A3 Flow Cytometry (Plaque Immune Cells) M3->A3 A4 Cell Culture Studies (e.g., BMDMs) M3->A4 B2 Protein Analysis (Western Blot, IHC) A1->B2 A2->B2 B1 Gene Expression (qRT-PCR) A3->B1 A3->B2 A4->B1 A4->B2 B3 Pathway Analysis (e.g., NF-κB, PPAR) A4->B3 End Data Synthesis & Conclusion B1->End B2->End B3->End

How to Proceed with Your Comparison Guide

Since information on "DMB" is unavailable in the current search, you may need to take the following steps to complete your comparison guide:

  • Clarify the Compound: Verify the full name and standard nomenclature of "DMB." It is possible it is an experimental code for a known drug or a new chemical entity.
  • Consult Specialized Databases: Search patent literature, clinical trial registries (ClinicalTrials.gov), and specialized journals in medicinal chemistry and cardiovascular pharmacology for data on DMB.
  • Leverage the Provided Framework: Use the mechanisms, experimental models, and protocols detailed above as a structured template. Once you find data on DMB, you can directly compare its targets, effects, and supporting evidence against the established classes in the tables and diagrams.

References

DMB comparison to dietary TMAO reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

DMB vs. Dietary Strategies: Core Comparison

The table below summarizes the fundamental characteristics of DMB compared to broader dietary approaches for reducing TMAO.

Feature Inhibitor: 3,3-Dimethyl-1-Butanol (DMB) Dietary Interventions
Mechanism of Action Non-lethal, competitive inhibition of microbial TMA-lyase enzymes (e.g., CutC) [1] [2]. Modifies substrate availability (precursors like choline/L-carnitine) or shifts overall gut microbiota composition [3] [4].
Molecular Target Specific bacterial enzymes involved in TMA production [1]. Dietary habits and gut microbial ecology; no single molecular target [3].
Primary Effect Directly blocks TMA generation from dietary precursors [2]. Reduces TMAO by limiting precursor intake or promoting beneficial bacteria that compete with TMA producers [4].
Key Advantage Targeted action; independent of drastic dietary change; effective even with high precursor intake [1] [2]. Holistic health benefits; safer profile (food-based); potential for long-term sustainability [3].
Key Limitation Still primarily in preclinical investigation; long-term safety and efficacy in humans require further study [2] [5]. Effects can be inconsistent and highly dependent on individual gut microbiota composition (personalized response) [6] [3].

Supporting Experimental Data & Protocols

The following table outlines key experimental findings and methodologies from published studies on DMB and dietary interventions.

Intervention Experimental Model & Protocol Key Efficacy Data & Outcomes

| DMB | Model: C57BL/6N mice fed a Western-style diet (high fat, high sugar) [1]. Protocol: 1% (vol/vol) DMB in drinking water for 8 weeks [1]. | • Attenuated Western-diet-induced endothelial dysfunction and aortic stiffening [1]. • Fully prevented the progressive increase in aortic pulse wave velocity (aPWV) [1]. | | DMB | Model: C57BL/6J male mice with pressure-overload-induced Heart Failure (HF) via aortic banding (AB) [2]. Protocol: 0.12% (vol/vol) DMB in drinking water for 6 weeks post-AB [2]. | • Improved cardiac function (LVEF, +dP/dt) [2]. • Attenuated cardiac structural and electrical remodeling [2]. • Mechanism linked to regulating TGF-β1/Smad3 and p65 NF-κB signaling pathways [2]. | | DMB | Model: Sprague-Dawley rats with myocardial infarction (MI)-induced HF [5]. Protocol: 1.0% DMB in drinking water for 8 weeks post-MI [5]. | • Ameliorated MI-induced HF, improved lung congestion, and reduced left ventricular remodeling [5]. • Mechanism associated with inhibiting interleukin-8 (IL-8) secretion [5]. | | Vegan Diet | Model: Human trial with 23 subjects with overweight/obesity and dysglycemia [3]. Protocol: 8-week vegan diet, no calorie restriction, with dietitian support [3]. | • 47% reduction in plasma TMAO levels after 1 week [3]. • Plasma TMAO reduction sustained at 8 weeks [3]. | | Prebiotics & Phytochemicals | Model: Meta-analysis of 41 animal and clinical studies [4]. Protocol: Various interventions (e.g., polyphenols, alkaloids, prebiotic fibers) [4]. | • Significantly reduced serum TMAO in animals (SMD = -2.31) and in clinical trials (SMD = -0.82) [4]. • Interventions altered gut microbiota alpha- and beta-diversity, increasing genera like Akkermansia and Bifidobacterium [4]. |

Mechanism of Action Diagram

The following diagram, generated using Graphviz DOT language, illustrates the metaorganismal pathway of TMAO formation and the distinct points of intervention for DMB and dietary strategies.

g cluster_gut Intestinal Lumen DietaryPrecursors Dietary Precursors (Choline, L-Carnitine, Betaine) GutLumen Gut Lumen DietaryPrecursors->GutLumen TMA Trimethylamine (TMA) GutLumen->TMA 1. Bacterial TMA-Lyases Liver Liver TMA->Liver Portal Vein FMO3 Hepatic Enzyme FMO3 Liver->FMO3 TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO CVD Cardiovascular Disease & Heart Failure Risk TMAO->CVD DMB Inhibitor: DMB DMB->TMA Inhibits Diet Dietary Strategies Diet->DietaryPrecursors Modulates Intake & Microbial Ecology

This diagram highlights the "gut-heart axis," showing how TMAO is produced from dietary precursors by gut bacteria and converted in the liver before promoting cardiovascular disease. DMB acts directly in the gut to inhibit the bacterial enzymes that produce TMA, while dietary strategies work further upstream by modulating the intake of precursors and the gut environment itself [6] [7].

Key Insights for Research and Development

Based on the current evidence, here are the strategic implications for each approach:

  • DMB as a Targeted Therapeutic: DMB's primary value lies in its targeted, mechanism-based action. It demonstrates that inhibiting TMA production is a viable strategy to mitigate TMAO-induced pathologies, such as endothelial dysfunction, arterial stiffness, and cardiac remodeling, even in the presence of a high-risk diet [1] [2] [5]. Its development path is that of a classic therapeutic agent or nutraceutical.
  • Dietary Strategies as Foundational and Holistic: Dietary interventions function as a broader, systems-level approach. Their efficacy can be significant but is highly variable and personalized, depending on an individual's baseline gut microbiota composition [6] [3]. They offer a safer, foundational strategy for public health and prevention, with the added benefit of improving overall metabolic health beyond just TMAO reduction [3] [4].

References

DMB effect on gut microbiome vs other interventions

Author: Smolecule Technical Support Team. Date: February 2026

DMB vs. Other Interventions at a Glance

The table below compares DMB with other types of interventions aimed at modulating the gut microbiome to reduce TMAO.

Intervention Type Example Substances Primary Mechanism of Action Reported Efficacy (TMAO Reduction) Key Supporting Experimental Models
Non-lethal Microbial Inhibitor 3,3-dimethyl-1-butanol (DMB) Non-lethally inhibits microbial choline TMA-lyase (CutC), reducing TMA production [1] [2]. ~60% reduction in plasma TMAO in choline-fed mice; attenuated platelet hyperresponsiveness and thrombosis risk [2]. In vitro microbial cultures; ApoE−/− mice on high-choline diet; C57BL/6J mice for thrombosis models [1] [2].
Potent Mechanism-Based Inhibitor Iodomethylcholine (IMC) Acts as a mechanism-based "suicide substrate" for CutC, causing irreversible enzyme inhibition without microbial death [2]. Single oral dose reduced plasma TMAO for up to 3 days in mice; IC50 ~10,000x more potent than DMB in vitro [2]. Recombinant CutC/D lysate assays; whole-cell P. mirabilis; polymicrobial human fecal cultures; mouse models [2].
Prebiotics & Phytochemicals Fructooligosaccharides, Berberine, various polyphenols Modulate gut microbiota composition (e.g., increase Akkermansia, Bifidobacterium); may suppress TMA-lyase activity or hepatic FMO3 [3]. Significant reduction in animal studies (SMD = -2.31) and clinical trials (SMD = -0.82) per meta-analysis [3]. Numerous randomized controlled trials (RCTs) in humans and induced-disease models in animals [3].
Personalized Dietary Intervention Personalized Postprandial Glucose-Targeting (PPT) Diet Machine-learning guided diet reshapes gut microbiome composition and function, increasing diversity and beneficial SCFA-producing bacteria [4]. Improved host glycemic control; mediated through broader changes in gut microbiome structure and metabolites, not specifically TMAO [4]. 6-month clinical trial in 200 pre-diabetic individuals, with multi-omics analysis (gut microbiome, serum metabolites) [4].

DMB Experimental Protocols

To help you evaluate the evidence, here are the key methodologies from foundational DMB studies.

  • In Vitro Inhibition Assays: Choline TMA-lyase activity was monitored in systems including clarified lysates from E. coli expressing cloned cutC/D genes from P. mirabilis or D. alaskensis, wild-type whole-cell P. mirabilis cultures, and stable polymicrobial cultures from human feces in a continuous-flow bioreactor. TMA production was measured using isotope-labeled d9-choline as a substrate and detecting d9-TMA production [2].
  • In Vivo Animal Studies: Atherosclerosis-prone mice (ApoE−/−) were fed a high-choline (1% w/w) diet with or without DMB administered in drinking water. Plasma TMAO levels were measured, and atherosclerosis was assessed through lesion development in the aortic sinus. C57BL/6J mice on a high-choline diet with/without DMB were used for thrombosis studies. Thrombosis potential was quantified using the carotid artery FeCl3 injury model, measuring time to vessel occlusion. Platelet responsiveness was assessed via aggregometry in response to agonists like ADP [1] [2].

Visualizing the TMAO Pathway and Intervention Targets

The following diagram, generated using Graphviz, illustrates the TMAO production pathway and the specific points targeted by the different interventions discussed.

TMAO_Pathway TMAO Production Pathway and Interventions DietarySources Dietary Sources (Choline, L-carnitine) GutLumen Gut Lumen DietarySources->GutLumen Microbes Gut Microbes with TMA-lyases (CutC/D) GutLumen->Microbes TMA Trimethylamine (TMA) Liver Liver TMA->Liver FMO3 Hepatic Enzyme FMO3 Liver->FMO3 TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO HostRisks Host Cardiometabolic Risks (Atherosclerosis, Thrombosis) TMAO->HostRisks Microbes->TMA DMB DMB/IMC Inhibitors DMB->Microbes Inhibits TMA-lyase Prebiotics Prebiotics & Phytochemicals Prebiotics->FMO3 Potential Downregulation Prebiotics->Microbes Modulates Microbiota

This diagram shows that DMB and IMC act directly and selectively on the gut microbial enzyme TMA-lyase, while prebiotics and phytochemicals have a broader, indirect effect on the microbial community. The pathway culminates in increased levels of TMAO, which elevate the risk for cardiometabolic diseases [3] [1] [2].

Key Differentiators for Researchers

When considering DMB for research or development, its unique value lies in:

  • Specificity and Non-Lethality: DMB, and especially IMC, are designed to inhibit the TMA-forming enzyme without killing the gut bacteria, thereby minimizing the risk of creating dysbiosis or promoting antibiotic resistance [2].
  • Direct Mechanism: Unlike dietary interventions that work through broad microbial shifts, DMB directly targets a defined meta-organismal pathway, offering a more precise pharmacological approach [1] [2].
  • Therapeutic Potential: The rescue of diet-enhanced thrombosis potential in mice by these inhibitors, without increasing bleeding risk, highlights their promise as novel antiplatelet agents with a potentially safer profile [2].

References

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Physical Description

Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS]

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

102.104465066 Da

Monoisotopic Mass

102.104465066 Da

Boiling Point

143.0 °C

Heavy Atom Count

7

Melting Point

-60.0 °C

UNII

543OYD666T

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.45 mmHg

Pictograms

Flammable

Flammable

Other CAS

26401-20-7
624-95-3

Wikipedia

3,3-Dimethyl-1-butanol

General Manufacturing Information

1-Butanol, 3,3-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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